A Critical Synthon in Medicinal Chemistry Executive Summary & Identity Disambiguation Target Compound: 4-(Piperazin-1-yl)benzoic acid dihydrochloride CAS Number (Dihydrochloride): 1215782-27-6 CAS Number (Parent Free Aci...
Author: BenchChem Technical Support Team. Date: March 2026
A Critical Synthon in Medicinal Chemistry
Executive Summary & Identity Disambiguation
Target Compound: 4-(Piperazin-1-yl)benzoic acid dihydrochloride
CAS Number (Dihydrochloride): 1215782-27-6
CAS Number (Parent Free Acid): 85474-75-5
CAS Number (Mono-Hydrochloride): 354813-11-9
Critical Disambiguation (The "Imatinib Trap")
In pharmaceutical sourcing, a frequent and costly error occurs due to the structural similarity between the target compound and a key intermediate used in Imatinib synthesis. Researchers must verify the structure before procurement.
Feature
Target Compound
Common False Positive (Imatinib Intermediate)
Structure
Direct C-N bond between Phenyl and Piperazine
Methylene (-CH₂-) bridge between Phenyl and Piperazine
Name
4-(Piperazin-1-yl)benzoic acid
4-[(4-Methylpiperazin-1-yl)methyl ]benzoic acid
CAS (Salt)
1215782-27-6 (2HCl)
106261-49-8 (2HCl)
Role
Rigid Linker / Scaffold
Flexible Linker / Specific API Intermediate
Piperazine
Unsubstituted (Secondary Amine)
N-Methylated (Tertiary Amine)
Chemical Properties & Characterization
The dihydrochloride salt is preferred in drug development for its enhanced aqueous solubility compared to the zwitterionic free acid.
High (Requires storage under inert atmosphere/desiccant)
Spectroscopic Signature (Validation)
¹H NMR (D₂O, 400 MHz): Distinctive downfield shift of the phenyl protons due to the electron-withdrawing carboxyl group (approx. δ 7.9, d) and the electron-donating piperazine (approx. δ 7.1, d). The piperazine protons appear as two triplets (or broad singlets in salt form) around δ 3.5–3.8 ppm.
MS (ESI+): m/z = 207.1 [M+H]⁺ (Free base peak).
Synthetic Methodology
The synthesis requires a Nucleophilic Aromatic Substitution (SₙAr) on an electron-deficient aromatic ring. The choice of starting material (Fluoro- vs. Chloro-benzoic acid) dictates the reaction conditions.
Optimized Protocol: SₙAr Approach
Reaction Logic: Fluorine is the preferred leaving group over chlorine for SₙAr reactions involving para-electron-withdrawing groups (-COOH) because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate.
Note: Excess piperazine is strictly required to prevent the formation of the bis-aryl byproduct (N,N'-di(4-carboxyphenyl)piperazine).
Solvent: DMSO or NMP (High boiling, polar aprotic).
Conditions: Heat to 100–120°C for 12–16 hours.
Workup (Free Acid Isolation):
Dilute reaction mixture with water.
Acidify carefully with acetic acid to pH ~5–6 (Isoelectric point).
Precipitate forms; filter and wash with water/ethanol to remove excess piperazine.
Salt Formation (Dihydrochloride):
Suspend the wet cake or dried free acid in Methanol.
Add 2.5 eq of Acetyl Chloride (generates anhydrous HCl in situ) or bubble HCl gas.
Precipitate with Diethyl Ether or lyophilize from water.
Visualized Synthesis Pathway
Caption: Figure 1. SₙAr synthesis route emphasizing the critical use of excess piperazine to avoid dimerization.
Applications in Drug Discovery
This compound serves as a rigid linker in medicinal chemistry, offering a defined geometry between the carboxylic acid (hydrogen bond donor/acceptor) and the distal basic nitrogen.
Structural Utility
Solubility Enhancer: The piperazine motif significantly lowers logP and improves metabolic stability compared to purely carbocyclic linkers.
GPCR Ligands: Used to construct "tail" regions of GPCR antagonists where the basic nitrogen interacts with a conserved aspartate residue in the receptor binding pocket.
Peptidomimetics: The rigid phenyl-piperazine scaffold mimics turn structures in proteins, allowing for the design of non-peptide inhibitors.
Decision Logic for Salt Selection
Caption: Figure 2. Selection guide for choosing between the Free Acid and Dihydrochloride salt forms based on experimental context.
Handling & Safety
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
Storage: Hygroscopic. Store at +2°C to +8°C under Argon or Nitrogen.
Stability: Aqueous solutions of the dihydrochloride are acidic (pH ~1-2); prolonged storage in solution may lead to slow decarboxylation if heated, though the benzoate core is generally robust.
References
Sigma-Aldrich. 4-(Piperazin-1-yl)benzoic acid dihydrochloride Product Detail. Retrieved from (Note: Cross-referenced via CAS 1215782-27-6).
National Center for Biotechnology Information. PubChem Compound Summary for CID 12217349, 4-(1-Piperazinyl)benzoic acid. Retrieved from .
Brockhoff, M. et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. IUCrData. (Provides crystallographic data on the parent scaffold).
ChemicalBook. 4-(Piperazin-1-yl)benzoic acid Properties and CAS Data. Retrieved from .
Technical Guide: Stability and Storage of 4-(Piperazin-1-yl)benzoic acid dihydrochloride
Part 1: Executive Summary 4-(Piperazin-1-yl)benzoic acid dihydrochloride (CAS: 1215782-27-6) is a critical intermediate often employed in the synthesis of bioactive scaffolds, including kinase inhibitors and GPCR ligands...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
4-(Piperazin-1-yl)benzoic acid dihydrochloride (CAS: 1215782-27-6) is a critical intermediate often employed in the synthesis of bioactive scaffolds, including kinase inhibitors and GPCR ligands. Its stability profile is dominated by the hygroscopic nature of the dihydrochloride salt and the oxidative susceptibility of the secondary amine within the piperazine ring.
Failure to adhere to strict storage protocols typically results in deliquescence (caking), formation of N-oxide impurities, and variations in stoichiometry that can compromise downstream stoichiometry-sensitive coupling reactions (e.g., Buchwald-Hartwig or amide coupling).
Quick Reference: Storage & Handling Matrix
Parameter
Specification
Criticality
Temperature
2°C to 8°C (Long-term: -20°C)
High (Retards oxidation)
Atmosphere
Inert Gas (Argon or Nitrogen)
Critical (Prevents carbamate formation)
Humidity
< 30% RH (Desiccated)
Critical (Prevents deliquescence)
Light
Protect from Light (Amber vials)
Medium (Prevents photo-oxidation)
Retest Period
12 Months
--
Part 2: Physicochemical Profile & Degradation Mechanisms
Structure Note: The molecule features a piperazine ring directly attached to the para-position of a benzoic acid moiety. The "dihydrochloride" designation implies both nitrogen atoms (the anilinic N and the distal secondary N) are protonated, or the lattice contains two equivalents of HCl, significantly increasing water affinity.
Degradation Pathways
Understanding the mechanism of failure is the first step in prevention. This compound faces three primary threats:
Hygroscopic Deliquescence & Hydrolysis:
Mechanism: Dihydrochloride salts have high lattice energy but also high affinity for water. Upon exposure to ambient humidity (>60% RH), the salt absorbs water, transitioning from a free-flowing powder to a sticky gum.
Consequence: While the amide-like aniline bond is stable, the absorbed water creates a localized acidic solution (pH < 2), which can catalyze the decarboxylation of the benzoic acid moiety under thermal stress or facilitate the hydrolysis of sensitive reagents if this material is used without drying.
Oxidative Degradation (N-Oxide Formation):
Mechanism: The distal nitrogen of the piperazine ring (N4) is a secondary amine. Despite being protonated in the salt form, equilibrium exists. In the presence of atmospheric oxygen and trace moisture, this nitrogen can undergo single-electron transfer (SET) oxidation to form N-oxides or hydroxylamines.
Consequence: Accumulation of N-oxide impurities acts as a chain terminator in subsequent peptide coupling reactions.
Carbamate Formation (CO₂ Capture):
Mechanism: Piperazines are excellent CO₂ scrubbers. The secondary amine can react with atmospheric CO₂ to form carbamic acid/carbamates, especially if the salt partially dissociates or if "free base" pockets exist due to improper manufacturing.
Visualization: Degradation Pathways
Figure 1: Primary degradation vectors for piperazinyl-benzoic acid salts. Moisture is the gateway facilitator for chemical instability.
Part 3: Storage & Handling Protocol
To maintain purity >98% over 12 months, the following "Receipt-to-Usage" workflow is mandatory.
Receipt & Initial QC
Visual Inspection: Upon receipt, inspect the bottle. The powder should be white to off-white and free-flowing. If clumps are visible, significant moisture uptake has already occurred.
Argon Flush: Regardless of the supplier's packaging, open the container in a fume hood, flush with dry Argon for 10 seconds, and reseal immediately with Parafilm.
Storage Conditions
Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as primary storage for long durations due to gas permeability.
Secondary Containment: Place the primary vial inside a desiccator or a larger jar containing activated silica gel or molecular sieves (4Å).
Temperature: Store at 2°C to 8°C . For storage exceeding 6 months, -20°C is preferred to halt oxidative kinetics.
Handling for Experiments
Equilibration: Allow the cold container to warm to room temperature before opening. Opening a cold bottle in humid lab air causes immediate condensation on the hygroscopic salt.
Weighing: Weigh quickly. Do not leave the material on the balance pan for extended periods.
Re-sealing: Flush with inert gas (Nitrogen/Argon) before returning to cold storage.
Visualization: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic HCl salts.
Part 4: Analytical Monitoring (HPLC)
When verifying stability, standard purity checks (area %) are insufficient. You must use a method capable of resolving the N-oxide impurity.
Recommended Stability-Indicating HPLC Method:
Parameter
Condition
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Standard reverse phase retention.
Mobile Phase A
Water + 0.1% TFA (Trifluoroacetic acid)
Acidic pH suppresses ionization of the carboxylic acid, improving peak shape.
Water Content (Karl Fischer): Theoretical for anhydrous: 0%. Theoretical for hemihydrate: ~3%. If KF > 5%, significant hygroscopic uptake has occurred; dry under vacuum over P₂O₅ before use.
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for CID 10335346: 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride (Analogous Structure). Retrieved from
Smolecule. (2026). Handling Hygroscopic Hydrochloride Salts: Best Practices and Moisture Control. Retrieved from
Tarsa, M., et al. (2019).[3] "The Stability Study of a Novel Phenylpiperazine Derivative." Isaac Scientific Publishing. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Piperazine Derivatives. Retrieved from
A Comprehensive Spectroscopic Analysis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(Piperazin-1-yl)benzoic acid dihydrochloride, a compound of interest in pharmaceutical research and drug development....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(Piperazin-1-yl)benzoic acid dihydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of publicly available experimental spectra, this document leverages theoretical principles and comparative data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the structural elucidation and characterization of this and similar compounds.
Introduction
Chemical Structure and Properties
4-(Piperazin-1-yl)benzoic acid dihydrochloride is a derivative of benzoic acid and piperazine, presented as a dihydrochloride salt. The molecule consists of a para-substituted benzene ring with a carboxylic acid group and a piperazinyl group. The two nitrogen atoms of the piperazine ring are protonated in the dihydrochloride form, enhancing the compound's solubility in aqueous media.
Molecular Formula: C₁₁H₁₆Cl₂N₂O₂
Molecular Weight: 279.17 g/mol
CAS Number: 6928-85-4
The structural features of this molecule, particularly the presence of both an acidic (carboxylic acid) and basic (piperazine) moiety, make its spectroscopic characterization a nuanced yet critical task for confirming its identity and purity.
Importance in Research and Drug Development
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. The linkage of this heterocyclic system to a benzoic acid moiety creates a molecule with potential applications as a linker in drug-conjugate chemistry, a building block for more complex active pharmaceutical ingredients (APIs), or as a standalone therapeutic agent. Accurate spectroscopic characterization is paramount for quality control, regulatory submission, and understanding the molecule's behavior in biological systems.
Overview of Spectroscopic Techniques for Characterization
The structural elucidation of organic molecules like 4-(Piperazin-1-yl)benzoic acid dihydrochloride relies on a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
This guide will delve into the theoretical underpinnings and predicted spectral data for each of these techniques as they apply to the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles of NMR for this Molecule
NMR spectroscopy is a powerful tool for elucidating the structure of 4-(Piperazin-1-yl)benzoic acid dihydrochloride. The protonation of the piperazine nitrogens to form the dihydrochloride salt is expected to have a significant deshielding effect on the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to the free base.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Experimental Protocol (Predicted)
A standard protocol for acquiring the ¹H NMR spectrum would be as follows:
Sample Preparation: Dissolve 5-10 mg of 4-(Piperazin-1-yl)benzoic acid dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for referencing the chemical shifts (δ = 0.00 ppm).
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Piperazin-1-yl)benzoic acid dihydrochloride
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.0
d
2H
Ar-H (ortho to -COOH)
~7.0
d
2H
Ar-H (ortho to -N)
~3.5
t
4H
Piperazine-H (adjacent to phenyl)
~3.3
t
4H
Piperazine-H (distal to phenyl)
~12.0-13.0
br s
1H
-COOH
~9.0-10.0
br s
2H
-N⁺H₂-
Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Protons: The para-substitution of the benzene ring will result in two distinct signals, appearing as doublets due to coupling with their ortho neighbors. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded and appear at a higher chemical shift (~8.0 ppm)[1]. The protons ortho to the piperazinyl group will appear at a lower chemical shift (~7.0 ppm).
Piperazine Protons: Due to the dihydrochloride nature, both sets of piperazine protons will be significantly deshielded and will likely appear as broad triplets in the range of 3.3-3.5 ppm. The protons on the carbons directly attached to the phenyl ring are expected to be slightly more deshielded.
Carboxylic Acid and Ammonium Protons: The carboxylic acid proton will appear as a broad singlet at a very high chemical shift (~12.0-13.0 ppm)[1]. The two ammonium protons on the piperazine ring will also be broad and downfield (~9.0-10.0 ppm). These signals may exchange with residual water in the solvent, leading to further broadening or disappearance.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol (Predicted)
The sample prepared for ¹H NMR can be used for ¹³C NMR as well. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Piperazin-1-yl)benzoic acid dihydrochloride
Chemical Shift (δ) ppm
Assignment
~168
C=O
~155
Ar-C (ipso to -N)
~132
Ar-C (ortho to -COOH)
~125
Ar-C (ipso to -COOH)
~115
Ar-C (ortho to -N)
~48
Piperazine-C (adjacent to phenyl)
~45
Piperazine-C (distal to phenyl)
Interpretation of the Predicted ¹³C NMR Spectrum
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the highest chemical shift, around 168 ppm[2].
Aromatic Carbons: The aromatic region will show four distinct signals for the six carbons due to symmetry. The ipso-carbon attached to the nitrogen will be significantly deshielded (~155 ppm), while the ipso-carbon of the carboxylic acid will be around 125 ppm. The carbons ortho to the carboxylic acid will be at approximately 132 ppm, and those ortho to the piperazine will be the most shielded of the aromatic carbons at around 115 ppm[3].
Piperazine Carbons: The piperazine carbons are expected in the aliphatic region, around 45-48 ppm. The carbons closer to the aromatic ring may be slightly more deshielded.
Figure 1: Molecular structure with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
Theoretical Principles of IR for this Molecule
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 4-(Piperazin-1-yl)benzoic acid dihydrochloride, key vibrational modes will include those from the carboxylic acid, the aromatic ring, and the protonated piperazine ring.
Experimental Protocol (Predicted)
Sample Preparation: A solid sample can be prepared as a potassium bromide (KBr) pellet or as a mull in an oil like Nujol.
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr or Nujol is recorded first and subtracted from the sample spectrum.
Table 3: Predicted IR Absorption Bands for 4-(Piperazin-1-yl)benzoic acid dihydrochloride
O-H and N-H Stretching Region: A very broad and strong absorption is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid[5]. Overlapping with this will be the aromatic C-H stretches around 3000 cm⁻¹. The N⁺-H stretching of the ammonium groups in the piperazine ring will likely appear as a broad band in the 2700-2400 cm⁻¹ region.
Carbonyl Stretching: A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid[4].
Aromatic Region: Peaks around 1600 and 1500 cm⁻¹ are due to the C=C stretching vibrations of the aromatic ring.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching, O-H bending, and C-N stretching, which are unique to the molecule. A broad absorption around 900 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.
Mass Spectrometry (MS)
Theoretical Principles of MS for this Molecule
Mass spectrometry involves ionizing a molecule and then separating the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and structural information from the fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, salt-like molecule.
Experimental Protocol (Predicted)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.
Data Acquisition: Introduce the sample into an ESI mass spectrometer. The analysis can be done in positive ion mode to observe the protonated molecule.
Table 4: Predicted m/z Values for 4-(Piperazin-1-yl)benzoic acid dihydrochloride in ESI-MS (Positive Mode)
m/z
Formula
Assignment
207.11
[C₁₁H₁₅N₂O₂]⁺
[M+H]⁺ (of the free base)
189.10
[C₁₁H₁₃N₂O]⁺
[M+H - H₂O]⁺
163.08
[C₉H₁₁N₂O]⁺
[M+H - CO₂]⁺
145.07
[C₉H₉N₂]⁺
[M+H - CO₂ - H₂O]⁺
119.09
[C₈H₁₁N]⁺
Fragmentation of piperazine ring
Interpretation of the Predicted Fragmentation Pattern
In ESI-MS, the observed ion will be that of the free base with a proton, [M+H]⁺, at m/z 207.11, as the dihydrochloride salt will dissociate in solution. The fragmentation of this ion would likely proceed through the following pathways:
Loss of Water: A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecular ion, leading to a peak at m/z 189.10.
Decarboxylation: Loss of carbon dioxide (44 Da) is another characteristic fragmentation of benzoic acid derivatives, which would result in a peak at m/z 163.08[6][7].
Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage, leading to various smaller fragments.
Figure 2: Proposed ESI-MS fragmentation pathway for 4-(Piperazin-1-yl)benzoic acid.
Summary and Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride. The predicted NMR, IR, and MS data offer a comprehensive set of benchmarks for the characterization of this compound. The key expected spectral features include the characteristic signals of a para-substituted benzoic acid and a protonated piperazine ring. While this guide is based on theoretical principles and data from related compounds, it serves as a valuable resource for scientists and researchers working on the synthesis, purification, and application of this and structurally similar molecules. Experimental verification of these predictions is highly recommended for definitive structural confirmation.
References
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]
CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
Let's Talk Academy. (2026, January 4). Benzoic Acid Mass Spectrum. Retrieved from [Link]
YouTube. (2017, July 26). Using an IR Spectrometer: Solid Benzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved from [Link]
A Technical Guide to the Discovery and Foundational Synthesis of Piperazine-Based Benzoic Acids
Abstract The piperazine-benzoic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. Its prevalence is a direct result of the favorable physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazine-benzoic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. Its prevalence is a direct result of the favorable physicochemical properties conferred by the piperazine ring and the versatile synthetic handles offered by the benzoic acid moiety.[1][2] This guide provides an in-depth exploration of the genesis of this critical pharmacophore, detailing its historical context, the mechanistic principles behind its initial synthesis, and a foundational, field-proven protocol for its construction. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical discovery with practical, actionable synthetic knowledge.
Part I: The Genesis - Discovery and Early Significance
The story of piperazine-based benzoic acids is intrinsically linked to the broader history of piperazine itself in pharmacology. Initially introduced in the 19th and early 20th centuries for treating conditions like gout, the simple piperazine heterocycle was recognized for its therapeutic potential.[3][4][5] Scientists soon began modifying the piperazine core to enhance its biological activity, leading to its incorporation into a vast array of medicines, including anthelmintics, antihistamines, and antipsychotics.[1][3][6]
The conceptual leap to combine the piperazine nucleus with a benzoic acid was driven by the need to modulate pharmacokinetic properties and introduce a key interaction point for biological targets. The benzoic acid group, with its ionizable carboxylic acid, offered a way to improve aqueous solubility and provided a hydrogen bond donor/acceptor site, crucial for receptor binding.[7] Furthermore, the aromatic ring of the benzoic acid served as a versatile anchor for further functionalization, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its structure-activity relationship (SAR).[8]
The first forays into creating N-arylpiperazines, the direct precursors to these compounds, were rooted in classical synthetic methodologies. Early methods relied on the direct reaction of an aniline derivative with bis(2-chloroethyl)amine or similar dielectrophiles.[9] While effective, these methods often required harsh conditions and resulted in modest yields. The true breakthrough for this class of compounds came with the application of nucleophilic aromatic substitution (SNAr) reactions, which provided a more controlled and higher-yielding route to couple the piperazine ring to an activated aromatic system.[10][11]
Part II: Foundational Synthesis - The First Chemical Blueprints
The most direct and historically significant method for the first synthesis of a simple piperazine-based benzoic acid, such as 4-(piperazin-1-yl)benzoic acid, is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is both robust and illustrative of the core chemical principles that enabled the development of this entire class of molecules.
Causality Behind the Experimental Choice: Why SNAr?
The SNAr mechanism was the logical choice for early syntheses for several key reasons:
Activation: The benzoic acid's carboxyl group is an electron-withdrawing group (EWG), but its activating effect on an aromatic ring for SNAr is weak. To facilitate the reaction, a strongly activating EWG, such as a nitro group or a halogen, is required, typically positioned ortho or para to a good leaving group (like a halogen). For the synthesis of 4-(piperazin-1-yl)benzoic acid, a common and commercially available starting material like 4-fluoro- or 4-chlorobenzoic acid (or their nitro-activated precursors) would be ideal. The electronegative fluorine atom activates the ring towards nucleophilic attack and serves as an excellent leaving group.[10]
Nucleophilicity: Piperazine is an excellent nucleophile. Its two secondary amine nitrogens are basic and readily attack electron-deficient aromatic rings.[2] The primary challenge is not a lack of reactivity, but controlling it to achieve mono-substitution.
Selectivity: To prevent the formation of the di-substituted byproduct where the benzoic acid derivative links two piperazine units, an excess of piperazine is used. This statistical approach ensures that a molecule of the electrophile is more likely to encounter a fresh, unreacted piperazine molecule than one that has already been mono-arylated. A more refined strategy involves the use of mono-protected piperazine, such as 1-Boc-piperazine, which has become a standard in modern synthesis.[12][13] This ensures that only one nitrogen atom is available for the SNAr reaction, after which the protecting group can be easily removed.
Reaction Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds through a well-defined two-step addition-elimination mechanism.
Nucleophilic Addition: The nucleophilic nitrogen of piperazine attacks the carbon atom bearing the leaving group (the ipso-carbon) on the activated benzoic acid ring. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing group, which stabilizes the intermediate.
Elimination: The aromaticity of the ring is restored in the second step when the leaving group (e.g., fluoride or chloride) is expelled, taking its bonding electrons with it.
Caption: S-N-Ar Reaction Mechanism for Piperazine-Benzoic Acid Synthesis.
Detailed Experimental Protocol: Synthesis of 4-(4-Boc-piperazin-1-yl)benzoic acid
This protocol describes a self-validating system for the synthesis of a protected piperazine-based benzoic acid via SNAr.
Materials & Reagents:
4-Fluorobenzoic acid
1-Boc-piperazine
Potassium Carbonate (K₂CO₃), anhydrous
Dimethyl Sulfoxide (DMSO), anhydrous
Ethyl Acetate (EtOAc)
1 M Hydrochloric Acid (HCl)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzoic acid (1.0 eq), 1-Boc-piperazine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
Causality: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct that would otherwise protonate the piperazine nucleophile, rendering it unreactive. An excess ensures the reaction goes to completion.
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.
Causality: DMSO is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium cation but poorly solvates the carbonate anion, increasing its basicity. Its high boiling point is also suitable for the required reaction temperature.
Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously.
Causality: Thermal energy is required to overcome the activation energy of the reaction, particularly the initial disruption of the aromatic system.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-fluorobenzoic acid spot is consumed (typically 12-18 hours).
Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the dark mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
Causality: This "quenching" and extraction step separates the desired organic product from the inorganic salts (K₂CO₃, KF) and the high-boiling DMSO solvent.
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted 1-Boc-piperazine) and then with brine (to remove residual water).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 4-(4-Boc-piperazin-1-yl)benzoic acid.
Deprotection (Optional): To obtain the final 4-(piperazin-1-yl)benzoic acid, the Boc-protected product is dissolved in a solvent like Dichloromethane (DCM) or Dioxane and treated with a strong acid, such as Trifluoroacetic Acid (TFA) or HCl, followed by neutralization.
Data Presentation: Expected Outcome
The following table summarizes representative data for this foundational synthesis.
Inexpensive, effective base for neutralizing HF byproduct.
Solvent
DMSO (Dimethyl Sulfoxide)
High-boiling polar aprotic solvent, ideal for SNAr.
Temperature
120 °C
Provides sufficient energy to overcome the activation barrier.
Typical Yield
75-90%
Yield is dependent on reaction scale and purification efficiency.
Purification Method
Recrystallization/Chromatography
Removes unreacted starting materials and byproducts.
Conclusion
The discovery and initial synthesis of piperazine-based benzoic acids marked a significant milestone in medicinal chemistry. The foundational SNAr approach, born from a logical application of chemical principles, provided a reliable and scalable method to construct this invaluable pharmacophore. Understanding the causality behind the choice of reagents, solvents, and conditions not only illuminates the historical development of these compounds but also equips today's scientists with the core knowledge to innovate and build upon this powerful molecular framework. While modern methods like palladium-catalyzed cross-coupling have expanded the synthetic toolbox, the principles of the first SNAr syntheses remain a testament to the enduring power of fundamental organic chemistry.[11][14]
References
Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]
(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
Wikipedia. (n.d.). Piperazine. Available at: [Link]
(2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
Payne-James, J., & Jones, R. (2019). Piperazines. In Simpson's Forensic Medicine. Taylor & Francis. Available at: [Link]
ChemEurope. (n.d.). Piperazine. Available at: [Link]
(2015). Review Article: Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
(2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
(n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
(2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
(n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Course Hero. (Note: This links to a university lecture slide deck).
(2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. Available at: [Link]
(2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]
(2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
(n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
(n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available at: [Link]
(2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
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Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
Chilin, A., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry. Available at: [Link]
(2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. Available at: [Link]
Harnessing the Piperazine-Carboxylic Acid Nexus: A Mechanistic Guide to Amide Bond Formation in Medicinal Chemistry
Prologue: The Architectural Significance of Piperazine In the landscape of modern drug discovery, piperazine is universally recognized as a privileged scaffold[1]. Its saturated, six-membered ring containing two opposing...
Author: BenchChem Technical Support Team. Date: March 2026
Prologue: The Architectural Significance of Piperazine
In the landscape of modern drug discovery, piperazine is universally recognized as a privileged scaffold[1]. Its saturated, six-membered ring containing two opposing nitrogen atoms offers a unique combination of structural rigidity, tunable basicity, and optimal vectorization for pharmacophores. When coupled with carboxylic acids—the most ubiquitous electrophilic handles in synthetic chemistry—piperazines form highly stable amide bonds. This specific chemical nexus is foundational to the synthesis of countless FDA-approved therapeutics, PROTAC linkers, and targeted covalent inhibitors.
As a Senior Application Scientist, I have observed that while the coupling of these two groups appears deceptively simple on paper, achieving high yields, chemoselectivity, and purity requires a rigorous understanding of their underlying physicochemical properties. This whitepaper deconstructs the fundamental reactivity of piperazine and carboxylic acids, providing field-validated methodologies and the mechanistic causality behind them.
Part I: Electronic and Physicochemical Topography
To rationally design a synthetic workflow, one must first understand the intrinsic electronic nature of the substrates. Piperazine is a secondary diamine, but its two nitrogen atoms do not act independently.
At standard temperature (25 °C), unsubstituted piperazine exhibits two distinct pKa values: a pKa₁ of 9.73 and a pKa₂ of 5.35[2]. This massive differential (ΔpKa > 4) is driven by inductive effects. When the first nitrogen is protonated, the resulting positively charged ammonium ion exerts a strong electron-withdrawing pull across the sigma framework of the ring, drastically reducing the basicity and nucleophilicity of the second nitrogen.
Conversely, aliphatic and aromatic carboxylic acids typically possess pKa values ranging from 4.0 to 5.0. If a free carboxylic acid is mixed directly with free piperazine, a rapid, exothermic acid-base reaction occurs, forming an unreactive carboxylate-ammonium salt. To forge an amide bond, the carboxylic acid must be chemically activated to overcome this thermodynamic sink.
Part II: The Challenge of Symmetry (Chemoselective Protection)
Because both nitrogen atoms in piperazine are chemically equivalent, direct coupling with an activated carboxylic acid inevitably yields a statistical mixture of unreacted starting material, the desired mono-amide, and an undesired symmetrical di-amide.
To achieve orthogonal reactivity, one nitrogen must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic coupling conditions and facile removal under acidic conditions (e.g., TFA or HCl). However, synthesizing mono-Boc-piperazine is notoriously difficult because the Boc group does not sufficiently deactivate the second nitrogen to prevent di-protection.
Industrial flow chemistry can optimize this by strictly limiting the Boc-anhydride (Boc₂O) to 0.8 equivalents, achieving a maximum theoretical yield of ~45%[3]. In standard batch synthesis, the most reliable method relies on Le Chatelier's principle: flooding the reaction with a massive excess of piperazine to statistically outcompete the mono-protected product from reacting with the remaining Boc₂O[4].
Part III: The Amide Coupling Nexus
Once the piperazine is mono-protected, it can be coupled to a carboxylic acid. The standard paradigm involves converting the carboxylic acid into a highly reactive ester intermediate.
Two reagent classes dominate this space:
Carbodiimides (e.g., EDC/HOBt): EDC activates the acid to form an O-acylisourea. HOBt is added to trap this intermediate, forming an OBt active ester that is highly reactive toward amines but stable enough to resist rapid hydrolysis[5].
Uronium/Aminium Salts (e.g., HATU): HATU is the gold standard for sterically hindered or electronically deactivated substrates[6]. It generates an OAt active ester. The critical advantage of HATU is the nitrogen atom in its pyridine ring, which provides neighboring-group participation (intramolecular hydrogen bonding) to guide the piperazine nucleophile directly to the carbonyl carbon.
Mechanistic workflow of carboxylic acid activation and piperazine coupling.
Table 2: Amide Coupling Reagent Selection Matrix
Reagent System
Intermediate Formed
Primary Byproduct
Optimal Use Case
EDC / HOBt
OBt Active Ester
Water-soluble urea
Routine couplings; allows for simple aqueous extraction[6].
The following protocols represent self-validating systems. Every reagent and condition has been selected based on strict mechanistic causality to ensure high fidelity and reproducibility.
Protocol 1: Chemoselective Synthesis of Mono-Boc-Piperazine (Batch Method)
This protocol utilizes statistical control to suppress di-alkylation.
Preparation: Dissolve piperazine (5.0 equivalents) in anhydrous methanol (0.5 M concentration).
Causality: A 5-fold excess statistically guarantees that Boc₂O will encounter a free piperazine rather than a mono-protected one. Methanol is chosen because it maintains both the starting material and the product in solution at room temperature, preventing reactor blockage[3].
Addition: Cool the solution to 0 °C using an ice bath. Dissolve Boc₂O (1.0 equivalent) in a minimal amount of methanol and add dropwise over 1 hour.
Causality: Lowering the temperature dampens the reaction kinetics. Slow addition ensures the local concentration of Boc₂O never exceeds the concentration of free piperazine, further suppressing di-protection.
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
Workup: Evaporate the methanol under reduced pressure. Dissolve the resulting white solid in water and extract with dichloromethane (DCM) three times.
Causality: Unreacted free piperazine is highly polar and remains entirely in the aqueous phase. The mono-Boc-piperazine is sufficiently lipophilic to partition into the DCM layer, allowing for a chromatography-free purification.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-Boc-piperazine.
Protocol 2: HATU-Mediated Amide Coupling with Mono-Boc-Piperazine
Designed for maximum conversion of high-value carboxylic acid intermediates.
Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
Causality: Anhydrous conditions are critical; the presence of water will rapidly hydrolyze the highly reactive OAt ester back to the starting carboxylic acid.
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the stirring solution. Let stir for 10 minutes.
Causality: DIPEA deprotonates the carboxylic acid, allowing the carboxylate to attack HATU. DIPEA is chosen over triethylamine because its bulky isopropyl groups create steric hindrance, preventing the base itself from acting as a nucleophile and reacting with the active ester[6].
Coupling: Add Mono-Boc-piperazine (1.2 equivalents) in a single portion.
Causality: A slight excess of the amine ensures that the limiting reagent (the often-expensive carboxylic acid) is driven to complete conversion.
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove residual DMF). Dry over Na₂SO₄ and concentrate.
References
1.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov. 1
2.[6] Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. benchchem.com. 6
3.[3] MRT - Mono-Boc-Protection of Diamines. sigmaaldrich.com. 3
4.[4] Technical Support Center: Synthesis of Mono-Boc-Piperazine. benchchem.com. 4
5.[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. researchgate.net. 2
6.[5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov. 5
Application Notes and Protocols for 4-(Piperazin-1-yl)benzoic Acid as a Versatile Linker in Medicinal Chemistry
Introduction: The Strategic Role of 4-(Piperazin-1-yl)benzoic Acid in Drug Design In the intricate field of medicinal chemistry, the linker is not merely a passive spacer but a critical component that dictates the effica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of 4-(Piperazin-1-yl)benzoic Acid in Drug Design
In the intricate field of medicinal chemistry, the linker is not merely a passive spacer but a critical component that dictates the efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent.[1] Among the diverse array of linkers, 4-(piperazin-1-yl)benzoic acid has emerged as a privileged scaffold, prized for its unique combination of structural rigidity, synthetic versatility, and advantageous physicochemical properties.[2] Its structure, featuring a semi-rigid piperazine ring and a synthetically tractable benzoic acid moiety, offers a powerful tool for drug developers.
This guide provides an in-depth exploration of 4-(piperazin-1-yl)benzoic acid as a linker. We will delve into its core attributes, showcase its application in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, and provide detailed, field-proven protocols for its incorporation into drug candidates.
Core Attributes and Physicochemical Advantages
The utility of the 4-(piperazin-1-yl)benzoic acid linker stems from a synergistic combination of its structural features. These attributes provide medicinal chemists with a handle to fine-tune molecular properties for optimal therapeutic performance.
Balanced Rigidity and Flexibility : Unlike highly flexible alkyl chains or completely rigid aromatic systems, the piperazine ring exists in a constrained chair conformation.[3] This semi-rigid nature helps to pre-organize the molecule into an active conformation, which can enhance selectivity and improve binding affinity to target proteins.[1][4]
Enhanced Aqueous Solubility and pH-Responsiveness : The two nitrogen atoms of the piperazine ring are basic and can be protonated in acidic environments, such as those found in lysosomes or the tumor microenvironment.[5][6] This protonation significantly increases the hydrophilicity and aqueous solubility of the entire molecule, a crucial factor for overcoming the formulation and bioavailability challenges often associated with large, complex molecules like PROTACs.[5][7]
Improved Pharmacokinetic (PK) Properties : The introduction of the piperazine heterocycle can improve metabolic stability by blocking sites susceptible to oxidative degradation.[4] Furthermore, its ability to engage in hydrogen bonding and its tunable polarity can subtly modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[]
Synthetic Tractability : The scaffold presents two distinct points for chemical modification. The carboxylic acid of the benzoic acid portion is ideal for forming stable amide bonds with amine-containing molecules using well-established coupling chemistry.[9][10] The second nitrogen of the piperazine ring can be functionalized, for instance, through mono-alkylation, providing a vector to control the exit trajectory from a binding pocket or to attach another molecular component.[]
Table 1: Impact of 4-(Piperazin-1-yl)benzoic Acid Linker on Drug Properties
Property
Contribution of the Linker
Therapeutic Implication
Conformation
Semi-rigid piperazine ring constrains geometry.[1]
Improved target selectivity and binding affinity.
Solubility
Ionizable piperazine nitrogens increase aqueous solubility upon protonation.[5][6]
Enhanced bioavailability and improved formulation characteristics.
Cell Permeability
Protonation state can be modulated to facilitate membrane translocation.[]
Better access to intracellular targets.
Metabolic Stability
Cyclic structure can be more resistant to in-vivo degradation than linear chains.[4]
Increased drug half-life and improved pharmacokinetic profile.
Synthetic Access
Carboxylic acid and secondary amine provide orthogonal handles for conjugation.[11]
Streamlined synthesis of complex molecules like PROTACs and ADCs.
Application Showcase I: Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs represent a revolutionary therapeutic modality that co-opts the body's own ubiquitin-proteasome system to degrade disease-causing proteins.[5] These heterobifunctional molecules consist of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is paramount, as its length, rigidity, and composition govern the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) required for protein degradation.[1]
The 4-(piperazin-1-yl)benzoic acid scaffold is exceptionally well-suited for PROTAC design. It provides a balance of structural constraint and solubility, addressing the common "rule of five" violations seen in these large molecules.[1] The piperazine moiety can act as a pH-responsive, hydrogen-bond capable unit that helps to modulate the geometry of the ternary complex and the overall physicochemical properties of the PROTAC.[]
A notable example is the use of a Boc-protected piperazine-benzoic acid derivative in the synthesis of ARD-2128, a potent and orally bioavailable PROTAC designed to degrade the androgen receptor (AR) for the treatment of prostate cancer.[12]
Application Notes & Protocols: Strategic Derivatization of 4-(Piperazin-1-yl)benzoic Acid for the Discovery of Novel Anticancer Agents
Abstract The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. Its unique combination of a reactive carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. Its unique combination of a reactive carboxylic acid handle and the pharmacologically significant piperazine ring makes it an ideal starting point for generating diverse chemical libraries.[1][2][3] This guide provides a comprehensive overview of the strategic derivatization of this scaffold, detailing robust synthetic protocols, the underlying chemical rationale, and insights into the structure-activity relationships (SAR) that drive the discovery of potent anticancer agents. We will explore key derivatization pathways at both the carboxylic acid and the distal piperazine nitrogen, supported by detailed experimental procedures and data interpretation.
Introduction: The Value of the 4-(Piperazin-1-yl)benzoic Acid Scaffold
The piperazine ring is a common motif in a multitude of FDA-approved drugs, valued for its ability to improve aqueous solubility and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][4] When incorporated into the 4-(piperazin-1-yl)benzoic acid framework, it creates a bifunctional molecule with two distinct points for chemical modification. This allows for a modular approach to drug design, where one part of the molecule can be tailored for pharmacokinetic properties while the other is optimized for target engagement.
The benzoic acid moiety provides a convenient anchor for derivatization, while the piperazine ring can be functionalized to explore interactions with specific protein pockets.[5][6] This strategic versatility has led to the development of numerous piperazine-containing compounds with significant antiproliferative effects against a wide range of human cancer cell lines.[2][4]
Figure 1: Key derivatization sites on the 4-(piperazin-1-yl)benzoic acid core.
Strategic Derivatization Pathways: Rationale and Protocols
The derivatization strategy is dictated by the overall goal, whether it is to build a diverse screening library or to optimize a lead compound based on known SAR. Below are detailed protocols for the most effective and commonly employed derivatization techniques.
Pathway A: Amide Bond Formation at the Carboxylic Acid
Rationale: Amide coupling is arguably the most robust and versatile reaction for derivatizing the carboxylic acid group. It allows for the introduction of a vast array of commercially available amines, enabling fine-tuning of steric and electronic properties. The resulting amide bond is metabolically stable and can act as a hydrogen bond donor/acceptor, which is critical for target binding.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
Activation: Cool the solution to 0°C using an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Stir for 20 minutes at 0°C to pre-activate the carboxylic acid.
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pathway B: Modification of the Distal Piperazine Nitrogen
Rationale: Functionalizing the secondary amine of the piperazine ring is another key strategy. This position often points into solvent-exposed regions of protein binding pockets, and modifications here can significantly impact potency and selectivity. To selectively modify this nitrogen, the more reactive carboxylic acid must first be protected, typically as an ester.
Protocol 2: Esterification (Protection) of the Carboxylic Acid
Reaction Setup: Suspend 4-(piperazin-1-yl)benzoic acid (1.0 eq) in methanol (0.1 M).
Acid Catalyst: Cool the suspension to 0°C and slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
Reaction Progression: Stir the reaction mixture at room temperature for 12 hours, during which the suspension should become a clear solution.
Work-up: Remove the solvent under reduced pressure. Add saturated sodium bicarbonate solution to the residue until the pH is ~8-9.
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-(piperazin-1-yl)benzoate, which can often be used in the next step without further purification.
Protocol 3: N-Sulfonylation of the Piperazine Ring [7]
Reaction Setup: Dissolve methyl 4-(piperazin-1-yl)benzoate (from Protocol 2) (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0°C.
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq) dissolved in a small amount of DCM dropwise.
Reaction Progression: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The final step would be the hydrolysis of the methyl ester back to the carboxylic acid using LiOH in a THF/water mixture, if desired.
Protocol 4: N-Acylation of the Piperazine Ring [3][8]
Reaction Setup: Dissolve methyl 4-(piperazin-1-yl)benzoate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C.
Reaction Progression & Purification: Follow the procedure outlined in Protocol 3.
Figure 2: Synthetic workflow for the derivatization of 4-(piperazin-1-yl)benzoic acid.
Application in Anticancer Drug Discovery: SAR and Mechanisms
Derivatives of 4-(piperazin-1-yl)benzoic acid have demonstrated potent activity against a variety of cancer types by targeting diverse biological pathways. A key strategy in modern drug discovery is the hybridization of different pharmacophores into a single molecule to enhance biological activity.[9][10]
Structure-Activity Relationship (SAR) Summary
The biological activity of these derivatives is highly dependent on the nature and position of the substituents. The following table summarizes representative data from the literature.
The versatility of the scaffold allows its derivatives to interact with multiple oncogenic targets.
Tubulin Polymerization Inhibition: Several potent derivatives function as microtubule-targeting agents.[13] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors. Derivatives can be designed to target the ATP-binding pocket of oncogenic kinases, such as those involved in cell signaling and proliferation pathways.
HDAC Inhibition: As seen with sulfonamide derivatives, the scaffold can be adapted to target histone deacetylases (HDACs).[7] The hydroxamic acid group, often introduced via derivatization, acts as a zinc-binding group in the HDAC active site, leading to histone hyperacetylation and altered gene expression.
Figure 3: Simplified pathway showing inhibition of tubulin polymerization by piperazine derivatives.
Conclusion and Future Outlook
The 4-(piperazin-1-yl)benzoic acid scaffold represents a highly fruitful starting point for the development of novel anticancer therapeutics. The synthetic accessibility and the ease of diversification at two key positions provide a robust platform for generating compounds with potent and selective antiproliferative activities. Future research will likely focus on creating multi-target agents by combining this scaffold with other known pharmacophores and on exploring novel mechanisms of action. The protocols and strategies outlined in this guide offer a solid foundation for researchers aiming to harness the potential of this remarkable molecular framework in the ongoing fight against cancer.
References
Bence, M., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3379. [Link]
Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1762-1789. [Link]
Głowacka, I. E., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 23(17), 9641. [Link]
Frascione, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6937. [Link]
Reddy, T. S., et al. (2018). Synthesis and Antibacterial / Anticancer Activities of Compounds Containing Pyrazole Ring Linked to Piperazines. Letters in Drug Design & Discovery, 15(1), 84-93. [Link]
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link]
Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
Tutone, M., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 13(1), e202300201. [Link]
Christensen, M. K., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 11(1), e0146548. [Link]
S. S. S. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
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Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Archiv der Pharmazie, 345(7), 559-567. [Link]
Pérez-Vásquez, A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1698. [Link]
Vijayalakshmi, G., et al. (2024). Unveiling the anticancer potential: Exploring 4-fluoro benzoic acid and piperazine through spectroscopic, X-ray diffraction, DFT and molecular docking analysis. Journal of Molecular Structure, 1322, 139048. [Link]
Yang, S., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Scientific Reports, 12(1), 1167. [Link]
Pierre, L. L., et al. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (BADs) as Antisickling Agents. Journal of Pharmacognosy & Natural Products, 3(2). [Link]
Application Note: Modular Synthesis of Bioactive Libraries from 4-(piperazin-1-yl)benzoic Acid
Executive Summary The scaffold 4-(piperazin-1-yl)benzoic acid (CAS: 56621-90-0 / 85474-75-5) represents a "privileged structure" in medicinal chemistry, combining a lipophilic phenyl linker with a polar, ionizable pipera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 4-(piperazin-1-yl)benzoic acid (CAS: 56621-90-0 / 85474-75-5) represents a "privileged structure" in medicinal chemistry, combining a lipophilic phenyl linker with a polar, ionizable piperazine headgroup. This moiety is ubiquitous in FDA-approved therapeutics, serving as a core pharmacophore in antifungal agents, HDAC inhibitors, and GPCR ligands.
This Application Note provides a high-fidelity guide for transforming this zwitterionic starting material into diverse bioactive libraries. We address the critical solubility challenges and self-polymerization risks inherent to the scaffold, offering a robust Boc-protection strategy that enables divergent synthesis at both the carboxylic acid (C-terminus) and the secondary amine (N-terminus).
Strategic Synthetic Planning
The primary challenge with 4-(piperazin-1-yl)benzoic acid is its zwitterionic nature. The basic secondary amine (
) and the acidic carboxyl group () exist in equilibrium, leading to poor solubility in standard organic solvents (DCM, THF) and high risk of oligomerization during activation.
To ensure high yields and purity, we employ a Divergent Protection Strategy .
Workflow Visualization
The following diagram illustrates the critical decision points and synthetic pathways for this scaffold.
Figure 1: Divergent synthetic workflow for generating bimodal libraries from the core scaffold.
Detailed Experimental Protocols
Protocol A: Preparation of the "Master Key" Intermediate
Objective: Synthesize 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid .
Rationale: Protecting the secondary amine renders the molecule soluble in organic solvents (DCM, DMF) and prevents self-coupling during carboxyl activation.
Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-(piperazin-1-yl)benzoic acid in 20 mL of 1N NaOH and 20 mL of 1,4-dioxane. The solution should be clear.
Addition: Cool to 0°C. Add
(11 mmol) dropwise dissolved in 5 mL dioxane.
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM).
Workup (Critical Step): The product is an acid.
Evaporate dioxane under reduced pressure.
Acidify the remaining aqueous layer to pH 2–3 using 1N HCl. Precipitate will form.[2]
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with brine, dry over
, and concentrate.
Yield: Expect 85–95% yield of a white solid.
Validation:
should show a strong singlet at ppm (9H, Boc group).
Objective: Synthesize an amide library targeting Kinases or GPCRs.
Mechanism: HATU-mediated activation is preferred over EDC/HOBt for electron-rich anilines often used in kinase inhibitors.
Protocol C: N-Terminus Diversification (The "Tail" Modification)
Objective: Remove Boc and functionalize the piperazine nitrogen to tune metabolic stability or potency.
Step 1: Deprotection
Dissolve the amide (from Protocol B) in DCM (2 mL).
Add TFA (1 mL) dropwise at 0°C. Stir for 2 hours.
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.
Result: TFA salt of the piperazine.
Step 2: Sulfonylation (Example: Sulfonamide Synthesis)
Reference: This approach is critical for creating HDAC6 selective inhibitors. [1]
Suspend the TFA salt in DCM.
Add Triethylamine (TEA) (4.0 eq) to neutralize the salt and free the amine.
Add Sulfonyl Chloride (
) (1.1 eq) at 0°C.
Stir for 4 hours.
Purification: These compounds are often polar. Use recrystallization from Ethanol or Reverse-Phase HPLC.
Bioactivity & Applications
The 4-(piperazin-1-yl)benzoic acid scaffold is a proven pharmacophore.
Case Study: HDAC Inhibitors
Researchers have utilized this scaffold to create selective Histone Deacetylase (HDAC) inhibitors.[2] By converting the carboxylic acid to a hydroxamic acid (
) and sulfonylating the piperazine nitrogen, compounds with values in the nanomolar range against HDAC6 have been achieved [1].
Mechanistic Insight:
Hydroxamic Acid: Chelates the Zinc ion (
) in the HDAC active site.
Phenyl Linker: Occupies the hydrophobic channel.
Piperazine Cap: sits on the surface of the enzyme, where the N-substituent (sulfonyl group) interacts with surface residues to determine selectivity (e.g., HDAC6 vs HDAC1).
Case Study: Antimicrobial Agents
Amide derivatives of this scaffold (analogs of PABA) inhibit bacterial folate synthesis.[4] The piperazine ring mimics the steric bulk of pteridine precursors, acting as a competitive inhibitor [2].
References
NIH/PubMed : "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors." PubMed Central. Available at: [Link]
Asian J. Research Chem : "Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl) Aniline."[5] ResearchGate.[5] Available at: [Link]
Application Notes & Protocols: 4-(Piperazin-1-yl)benzoic Acid as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health. The diminishing efficacy of ex...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of novel therapeutic agents that can overcome resistance mechanisms.[1][2] In this pursuit, medicinal chemists are increasingly turning to privileged heterocyclic scaffolds, which offer structural versatility and a proven track record in bioactive compounds.
The piperazine nucleus is a prominent example of such a scaffold, renowned for its ability to enhance the bioactivity and pharmacokinetic properties of drug candidates.[3] This application note focuses on 4-(piperazin-1-yl)benzoic acid , a bifunctional building block poised for the rational design of new antimicrobial agents. Its structure uniquely combines a piperazine ring, capable of diverse substitutions, with a benzoic acid moiety, ideal for forming stable amide linkages. This dual functionality allows for the systematic exploration of chemical space to optimize antimicrobial potency and spectrum.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the chemical modification of 4-(piperazin-1-yl)benzoic acid and the subsequent evaluation of its derivatives for antimicrobial activity.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is fundamental to successful synthesis.
The synthetic utility of 4-(piperazin-1-yl)benzoic acid stems from its two orthogonal reactive sites: the carboxylic acid and the distal secondary amine of the piperazine ring. This allows for a modular approach to library synthesis.
Caption: Synthetic pathways for diversifying 4-(piperazin-1-yl)benzoic acid.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of the carboxylic acid moiety with a diverse range of primary or secondary amines to generate a library of amide derivatives.
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the incoming amine nucleophile.
Materials:
4-(Piperazin-1-yl)benzoic acid
Desired primary or secondary amine (1.1 equivalents)
Dissolve 4-(piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
Add the desired amine (1.1 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.
Cool the flask to 0 °C in an ice bath.
Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
Monitor reaction progress using Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with EtOAc.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography or recrystallization.
Scientist's Note: The use of DIPEA, a non-nucleophilic base, is crucial to neutralize the EDC hydrochloride salt and the HOBt acidic proton without competing in the coupling reaction. The aqueous workup removes unreacted reagents and water-soluble byproducts.
Protocol 2: N-Functionalization of the Piperazine Ring
This protocol describes the functionalization of the distal nitrogen (N4) of the piperazine ring. This requires temporary protection of the more acidic carboxylic acid group to prevent unwanted side reactions.
Principle: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) to mask its reactivity.[6] The secondary amine on the piperazine ring can then be selectively functionalized via nucleophilic substitution or acylation. Finally, the ester is hydrolyzed to restore the carboxylic acid.
Materials:
4-(Piperazin-1-yl)benzoic acid ethyl ester (can be synthesized from the parent acid)[7]
Alkyl halide or acyl chloride (R-X) (1.2 equivalents)
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equivalents)
Acetonitrile (ACN) or Dichloromethane (DCM)
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)/Water solvent system
1M Hydrochloric acid (HCl)
Procedure:
(N-Functionalization Step) Dissolve 4-(piperazin-1-yl)benzoic acid ethyl ester (1.0 eq) and K₂CO₃ (2.0 eq) in ACN.
Add the desired alkyl or acyl halide (1.2 eq) dropwise.
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
After cooling, filter off the inorganic salts and concentrate the filtrate.
Purify the intermediate N-functionalized ester by column chromatography.
(Deprotection Step) Dissolve the purified ester in a 3:1 mixture of THF and water.
Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours until saponification is complete (monitored by TLC).
Remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. The product should precipitate.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Scientist's Note: The choice of base and solvent for the N-functionalization step depends on the reactivity of the electrophile (R-X). For highly reactive acyl chlorides, a less aggressive base like triethylamine in DCM at 0 °C is often preferred.
Antimicrobial Susceptibility Testing
Once novel derivatives are synthesized and purified, their biological activity must be quantified. The gold standard for determining the efficacy of a new antimicrobial agent is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[8][9]
Application Notes & Protocols: Strategic Amide Bond Formation with 4-(Piperazin-1-yl)benzoic Acid
Introduction: The Versatility and Challenge of a Bifunctional Building Block 4-(Piperazin-1-yl)benzoic acid is a cornerstone building block for medicinal chemists and drug development professionals. Its rigid aromatic co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility and Challenge of a Bifunctional Building Block
4-(Piperazin-1-yl)benzoic acid is a cornerstone building block for medicinal chemists and drug development professionals. Its rigid aromatic core, combined with the flexible and basic piperazine moiety, makes it a privileged scaffold in the design of novel therapeutics, particularly in oncology and neuroscience. The true utility of this molecule lies in its bifunctional nature: a carboxylic acid handle for amide coupling and a secondary amine on the piperazine ring for further derivatization.
However, this duality presents a significant synthetic challenge. The nucleophilic secondary amine of the piperazine can compete with the desired amine coupling partner, leading to self-condensation and polymerization. Direct amide bond formation by simply heating the carboxylic acid with an amine is generally ineffective, as it leads to the formation of a thermodynamically stable and unreactive ammonium carboxylate salt.[1][2]
This guide provides a detailed analysis of the challenges and presents robust, field-proven protocols for the selective and efficient formation of amide bonds at the carboxylic acid terminus of 4-(piperazin-1-yl)benzoic acid. We will explore both a protection-based strategy, which offers the highest degree of control, and a conditional unprotected strategy for more streamlined syntheses.
Core Principles: Understanding the Reactant's Nature
Successful amide coupling hinges on understanding the physicochemical properties of 4-(piperazin-1-yl)benzoic acid. The molecule possesses three key ionizable sites: the carboxylic acid and the two nitrogen atoms of the piperazine ring.
Property
Value (Predicted/Experimental)
Significance for Synthesis
Carboxylic Acid pKa
~4.2
At pH > 4.2, the carboxyl group is predominantly deprotonated (carboxylate), requiring an activating agent for amide coupling.
Soluble in polar aprotic solvents like DMF, DMSO, and NMP, which are common for coupling reactions.
The large difference in basicity between the two piperazine nitrogens and the nucleophilicity of the secondary amine (pKa ~9.8) is the central challenge. To form the desired amide at the carboxylic acid, we must either temporarily mask the nucleophilicity of the piperazine nitrogen or exploit pH conditions to render it non-nucleophilic.
Strategic Overview: To Protect or Not to Protect?
The most critical decision in designing a synthesis with 4-(piperazin-1-yl)benzoic acid is whether to use a protecting group on the piperazine nitrogen.
Strategy 1: N-Boc Protection (Recommended for Most Applications)
This strategy involves temporarily masking the secondary amine of the piperazine with a tert-butyloxycarbonyl (Boc) group. This approach is highly reliable and prevents self-polymerization, making it the gold standard for complex or multi-step syntheses.[5][6]
Caption: Recommended workflow using N-Boc protection.
Strategy 2: Unprotected Coupling (Conditional)
In certain cases, particularly when the coupling amine is highly valuable or the synthesis demands maximum efficiency, an unprotected strategy can be attempted. Success relies on carefully controlling the reaction pH to protonate the highly basic piperazine nitrogen, thereby "protecting" it in situ as a non-nucleophilic ammonium salt while the carboxylic acid is activated. This method requires rigorous optimization.[7][8]
Experimental Protocols
Protocol 1: N-Boc Protected Amide Coupling
This protocol is presented in two parts: the initial protection followed by the amide coupling reaction.
Part A: Synthesis of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
Rationale: The Boc group is introduced using Di-tert-butyl dicarbonate (Boc)₂O. A base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid formed during the reaction. Dioxane/water is a common solvent system that solubilizes both the starting material and reagents.
Materials:
4-(Piperazin-1-yl)benzoic acid
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
1,4-Dioxane and Water
Ethyl acetate (EtOAc)
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Dissolve 4-(piperazin-1-yl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Add triethylamine (2.5 eq) or NaHCO₃ (3.0 eq) to the solution and stir until all solids dissolve.
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of (Boc)₂O (1.1 eq) in a small amount of dioxane dropwise over 15-20 minutes.
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
Monitor reaction completion by TLC or LC-MS.
Once complete, remove the dioxane under reduced pressure.
Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify to pH 3-4 with 1 M HCl. A white precipitate should form.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can often be used without further purification.
Part B: Amide Coupling with the Protected Acid
Two highly effective methods are provided below.
Method A: EDC/HOBt Mediated Coupling
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[1] 1-Hydroxybenzotriazole (HOBt) is added as an auxiliary reagent to form an active ester intermediate, which increases coupling efficiency and minimizes racemization if chiral amines are used.[9][10] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl generated from EDC hydrochloride and neutralize the reaction.[5]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 5 minutes.
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 30-60 minutes to pre-activate the acid.
Add the amine (1.1 eq) to the reaction mixture.
Stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
Wash sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Method B: HATU Mediated Coupling
Rationale: HATU is a uronium salt-based coupling reagent that rapidly forms a highly reactive OAt-active ester.[11] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is superior to HOBt in accelerating the reaction and suppressing side reactions.[10][12] This method is often faster and provides higher yields, especially for sterically hindered substrates.[13]
Caption: Mechanism of HATU mediated amide coupling.
Rationale: This two-step, one-pot procedure leverages pH control to achieve selectivity.[7] The carboxylic acid is first activated with EDC and Sulfo-NHS at a pH of 5.5-6.0. At this pH, the highly basic secondary amine of the piperazine (pKa ~9.8) is protonated and non-nucleophilic. Subsequently, the amine coupling partner is added, and the pH is raised to 7.2-7.5, which is optimal for the activated ester to react with the (now deprotonated) primary amine coupling partner.[8][14]
Materials:
4-(piperazin-1-yl)benzoic acid (1.0 eq)
Amine coupling partner (R-NH₂) (1.1 eq)
EDC (1.5 eq)
Sulfo-NHS (N-hydroxysulfosuccinimide) (1.5 eq)
Activation Buffer: 0.1 M MES, pH 5.5-6.0
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
Dissolve 4-(piperazin-1-yl)benzoic acid in Activation Buffer.
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution. Stir at room temperature for 15-30 minutes to form the stable Sulfo-NHS ester.
Add the amine coupling partner to the reaction mixture.
Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
Quench any remaining active esters by adding Quenching Solution and stirring for 15 minutes.
Purify the product using reverse-phase HPLC or other appropriate chromatographic techniques. Note: Standard extractive work-up is often difficult due to the basic nature of the final product.
Summary and Comparison of Protocols
Parameter
Protocol 1B: EDC/HOBt
Protocol 1B: HATU
Protocol 2: Unprotected
Reliability
High
Very High
Substrate Dependent
Reaction Time
4-24 hours
1-4 hours
2-5 hours
Reagent Cost
Lower
Higher
Moderate
Work-up
Standard Extraction
Standard Extraction
HPLC Purification Often Needed
Key Advantage
Cost-effective, robust
Fast, high-yielding, good for difficult couplings
Fewer synthetic steps
Key Disadvantage
Slower, potential side reactions
Cost, byproduct removal
Risk of polymerization, requires careful pH control and optimization
Conclusion
The successful synthesis of amides from 4-(piperazin-1-yl)benzoic acid is readily achievable with a strategic approach. For the highest probability of success, especially in the context of complex target molecules, the use of an N-Boc protecting group is strongly recommended. Coupling of the protected intermediate with modern reagents like HATU provides a rapid and highly efficient route to the desired amide. While a conditional unprotected strategy exists, it requires careful pH control and should be considered an advanced method that necessitates substrate-specific optimization. By understanding the underlying chemical principles and following these detailed protocols, researchers can effectively leverage this valuable bifunctional building block in their drug discovery and development programs.
References
Varela, J., et al. (2020). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available from: [Link]
ResearchGate. (2008). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available from: [Link]
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. Available from: [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
Fensome, A., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available from: [Link]
Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. Available from: [Link]
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. Available from: [Link]
ResearchGate. Coupling Reagents. Available from: [Link]
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available from: [Link]
Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines. Available from: [Link]
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. Available from: [Link]
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]
J&K Scientific. 4-Piperazin-1-yl-benzoic acid, 97% | 85474-75-5. Available from: [Link]
Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]
Moskvina, V. S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Available from: [Link]
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]
Technical Support Center: Troubleshooting 4-(Piperazin-1-yl)benzoic Acid Dihydrochloride Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing high-purity piperazine derivatives via Nucleophilic Aromatic Substitution (SNAr) presents uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing high-purity piperazine derivatives via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control the impurity profile of 4-(piperazin-1-yl)benzoic acid dihydrochloride.
Part 1: Synthesis Workflow & Impurity Origins
The synthesis typically relies on the SNAr reaction between 4-fluorobenzoic acid and piperazine, followed by salt formation[1]. Because piperazine is a bifunctional nucleophile, the reaction kinetics must be strictly controlled to prevent over-substitution[2].
Figure 1: Workflow of 4-(piperazin-1-yl)benzoic acid dihydrochloride synthesis and impurity origins.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows a persistent high-molecular-weight impurity at m/z 327 [M+H]+. What is this, and how do I eliminate it?
A: This is 1,4-bis(4-carboxyphenyl)piperazine , commonly referred to as the "dimer" or bis-substitution impurity.
Causality: Piperazine contains two secondary aliphatic amines. After the first amine attacks 4-fluorobenzoic acid to form the mono-substituted product, the second amine remains nucleophilic[3]. If the local concentration of 4-fluorobenzoic acid is too high, a second SNAr reaction occurs.
Solution: You must manipulate the reaction kinetics to favor pseudo-first-order conditions. Do not mix all reagents at once. Instead, dissolve a large molar excess of piperazine (3.0 to 5.0 equivalents) and the base in your solvent (e.g., DMSO or n-butanol). Then, add the 4-fluorobenzoic acid dropwise over 1–2 hours. This ensures the electrophile is instantly consumed by the vast excess of free piperazine, starving the mono-substituted intermediate of unreacted electrophile[2].
Q2: I am seeing unreacted 4-fluorobenzoic acid (m/z 139 [M-H]-) in my final product. How can I remove it without relying on column chromatography?
A: You can exploit the amphoteric nature of the target molecule to create a self-validating purification system.
Causality: 4-Fluorobenzoic acid is strictly acidic. Your product, 4-(piperazin-1-yl)benzoic acid, is amphoteric—it contains a basic aliphatic amine (pKa ~9.0), a weakly basic aniline-like nitrogen (pKa ~3.0), and an acidic carboxyl group (pKa ~4.0).
Solution: Perform an isoelectric precipitation . After the reaction, dilute the mixture in water. The unreacted 4-fluorobenzoic acid and the product will both be soluble at high pH (as carboxylate salts). Carefully adjust the pH to ~6.5 using 1M HCl. At this isoelectric point, the mono-substituted product becomes a zwitterion and precipitates out of solution as a solid. The unreacted 4-fluorobenzoic acid remains highly soluble in the slightly basic/neutral aqueous layer. Filter the precipitate and wash thoroughly with water.
Q3: Elemental analysis of my final salt shows inconsistent chloride content. Why isn't it a perfect dihydrochloride?
A: You are likely isolating a mixture of the monohydrochloride and dihydrochloride salts.
Causality: While the aliphatic secondary amine of the piperazine ring protonates easily, the tertiary nitrogen attached directly to the benzene ring is significantly less basic due to resonance delocalization of its lone pair into the aromatic system. Weakly acidic conditions or the presence of water can cause the second proton to dissociate.
Solution: To force the dihydrochloride state, suspend the purified free base in an anhydrous solvent (like absolute ethanol). Use a strong excess of anhydrous HCl (e.g., 4M HCl in dioxane or bubbling dry HCl gas) until the pH is < 1. Induce crystallization by adding an anti-solvent like diethyl ether, which crashes out the highly polar dihydrochloride salt while leaving residual moisture and impurities in the supernatant.
Part 3: Impurity Profiling & Mitigation Data
The following table summarizes the critical quantitative data for tracking and resolving common impurities during this workflow.
Impurity Name
Structural Origin
Detection (LC-MS m/z)
Primary Mitigation Strategy
1,4-bis(4-carboxyphenyl)piperazine
Bis-SNAr substitution
327[M+H]+
Use >3x excess piperazine; slow addition of electrophile.
4-Fluorobenzoic acid
Unreacted starting material
139 [M-H]-
Isoelectric precipitation (pH 6.5); aqueous wash.
Ethyl 4-(piperazin-1-yl)benzoate
Incomplete hydrolysis (if using ester SM)
235 [M+H]+
Extend base-catalyzed hydrolysis time before pH adjustment.
Target Monohydrochloride
Incomplete salt formation
207 [M+H]+ (Free base)
Use >3 eq anhydrous HCl in EtOH/Ether; avoid aqueous HCl.
Inorganic Salts (KCl/NaCl)
Byproduct of K2CO3 + HCl
N/A (High ash content)
Rigorous aqueous washing of the free base prior to salt formation.
Part 4: Standardized Experimental Protocol
To ensure high scientific integrity and reproducibility, follow this step-by-step methodology designed to bypass the aforementioned impurities.
Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel.
Add Piperazine (34.4 g, 0.40 mol, 4.0 eq) and finely powdered anhydrous K2CO3 (27.6 g, 0.20 mol, 2.0 eq) to 150 mL of anhydrous DMSO. Heat the suspension to 100°C under a nitrogen atmosphere.
Dissolve 4-fluorobenzoic acid (14.0 g, 0.10 mol, 1.0 eq) in 50 mL of DMSO. Transfer this to the addition funnel.
Add the 4-fluorobenzoic acid solution dropwise over 2 hours to the vigorously stirring piperazine mixture.
Maintain heating at 100°C for an additional 12 hours.
Phase 2: Isoelectric Purification (Free Base Isolation)
6. Cool the reaction mixture to room temperature and pour it slowly into 600 mL of crushed ice/water.
7. The solution will be highly basic. Slowly add 2M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 6.5.
8. A pale-white crystalline solid will precipitate[4]. Stir for 30 minutes to ensure complete precipitation.
9. Filter the solid via vacuum filtration. Wash the filter cake with copious amounts of distilled water (3 x 100 mL) to remove all inorganic salts, excess piperazine, and unreacted 4-fluorobenzoic acid. Dry the free base under vacuum at 50°C.
Phase 3: Dihydrochloride Salt Formation
10. Suspend the dry free base in 100 mL of absolute ethanol.
11. While stirring in an ice bath, slowly add 4M HCl in dioxane (75 mL, 0.30 mol, 3.0 eq). The suspension will briefly clear as the salt forms, then a dense white precipitate of the dihydrochloride will appear.
12. Add 100 mL of anhydrous diethyl ether to drive the crystallization to completion.
13. Filter the highly hygroscopic product rapidly, wash with cold diethyl ether, and immediately transfer to a vacuum desiccator. Dry to constant weight.
References
1.[4] Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. National Institutes of Health (PMC). Available at:[Link]
2.[2] 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]
3.[3] Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. ResearchGate. Available at:[Link]
4.[1] Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem. Available at:[Link]
Part 1: FAQs – Understanding the Chemical Behavior of Piperazines
Welcome to the Technical Support Center for the purification of polar, piperazine-containing compounds. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of polar, piperazine-containing compounds. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the notorious chromatographic challenges associated with these highly basic, polar moieties.
This center is structured into mechanistic FAQs, actionable troubleshooting guides, and self-validating protocols to ensure your purification workflows are robust and reproducible.
Q1: Why do my piperazine derivatives streak severely on standard silica gel, even with highly polar solvent systems?A1: The root cause is a secondary ion-exchange interaction. Piperazine contains two nitrogen atoms: a highly basic secondary amine (typical pKa ~9.7) and a tertiary amine (typical pKa ~5.3)[1]. At neutral or slightly acidic conditions, the secondary amine is protonated. Standard bare silica gel possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5. Consequently, these silanols are deprotonated and act as strong cation exchangers. Your protonated piperazine binds irreversibly to these anionic sites rather than partitioning normally, leading to severe peak tailing, streaking, and poor recovery[2].
Q2: My piperazine compound elutes at the solvent front in Reversed-Phase (RP-HPLC) C18 chromatography. How can I increase retention?A2: Piperazines are highly polar (often possessing a negative LogP). In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the piperazine is fully ionized, making it extremely hydrophilic and poorly retained on hydrophobic C18 chains. To increase retention, you must neutralize the molecule by raising the mobile phase pH at least 1-2 units above its highest pKa (i.e., pH > 10.5). Neutral molecules partition efficiently into the C18 stationary phase[3].
Part 2: Strategic Workflow & Visualization
Selecting the correct purification mode is critical. Use the decision matrix below to determine your optimal chromatographic approach based on your compound's polarity and retention behavior.
Workflow for selecting the optimal piperazine purification strategy.
Part 3: Troubleshooting Guides & Experimental Protocols
Guide A: Normal Phase Chromatography (Silica Gel)
Issue: Irreversible binding and peak tailing on bare silica.
Mechanistic Solution: Introduce a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) into the mobile phase. These volatile bases competitively bind to the acidic silanol sites, "deactivating" the silica surface and allowing the piperazine to elute based purely on its polarity[4].
Mechanistic pathway of silanol interactions and modifier deactivation.
Protocol 1: Self-Validating Normal Phase Column Deactivation
Solvent Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 1-5% (v/v) TEA or methanolic NH₄OH.
Column Equilibration: Pump at least 3 Column Volumes (CVs) of the modified mobile phase through the bare silica column. Causality: This ensures complete saturation of the silanol sites before the sample is introduced.
Validation Step: Spot the column eluent onto a TLC plate alongside your crude mixture. If the Rf value of the piperazine matches your optimized scout TLC plate, the column is fully deactivated.
Sample Loading: Dissolve the crude mixture in the minimum volume of the modified mobile phase and load it onto the column. Elute and collect fractions.
Guide B: High pH Reversed-Phase Chromatography
Issue: Standard silica-based C18 columns dissolve at pH > 8, but piperazines require pH > 10.5 for adequate retention.
Mechanistic Solution: Utilize Ethylene Bridged Hybrid (BEH) particle technology (e.g., Waters XBridge). These columns incorporate an ethylene bridge within the silica backbone, imparting extreme hydrolytic stability up to pH 12[3],[5].
Protocol 2: High pH RP-HPLC Method Development
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Note: This buffer is fully volatile and MS-compatible.
Gradient Execution: Run a scout gradient from 5% to 95% Acetonitrile (or Methanol) over 10 minutes.
Validation Step: Compare the retention time (tR) of this run to a low-pH run (0.1% Formic Acid). A successful method will demonstrate a self-validating rightward shift in tR (increased retention) and a significantly narrower peak width due to the suppression of ionization.
Issue: The piperazine derivative is so polar that even at high pH, it elutes at the solvent front in RP-HPLC.
Mechanistic Solution: Switch to HILIC. HILIC utilizes a polar stationary phase (bare silica, amide, or diol) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent. The mechanism relies on the partitioning of the polar piperazine into a stagnant, water-enriched layer immobilized on the stationary phase surface[6],[7].
Part 4: Quantitative Data & Buffer Selection Tables
optimizing reaction yield for the synthesis of 4-(piperazin-1-yl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(piperazin-1-yl)benzoic acid . This molecule is a highly valuable building block in pharmaceutical development, frequently utilized in the synthesis of MAGL...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-(piperazin-1-yl)benzoic acid . This molecule is a highly valuable building block in pharmaceutical development, frequently utilized in the synthesis of MAGL inhibitors[1] and complex APIs such as Venetoclax analogs[2].
Because this compound contains both a basic secondary amine and an acidic carboxylic acid, it presents unique challenges regarding chemoselectivity, impurity control, and isolation. This guide provides field-proven troubleshooting strategies, quantitative benchmarks, and self-validating protocols to optimize your reaction yield.
Synthetic Pathway Visualization
The synthesis of 4-(piperazin-1-yl)benzoic acid is typically achieved via one of two primary pathways: a direct Nucleophilic Aromatic Substitution (SNAr) or an indirect Buchwald-Hartwig Cross-Coupling .
Figure 1: SNAr and Buchwald-Hartwig pathways for 4-(piperazin-1-yl)benzoic acid synthesis.
Q: Why is my yield low, and why am I observing a significant amount of a high-molecular-weight byproduct?A: You are likely observing the formation of the bis-adduct (dimer) impurity: 1,4-bis(4-carboxyphenyl)piperazine. Causality: Once the first molecule of 4-fluorobenzoic acid reacts with piperazine, the resulting mono-substituted product retains a reactive secondary amine. Because the SNAr conditions are harsh, this secondary amine can act as a nucleophile and attack a second molecule of 4-fluorobenzoic acid.
Solution: To kinetically favor the mono-substitution, you must use a massive molar excess of piperazine. Process optimization studies demonstrate that increasing piperazine from 4.0 equivalents to 8.0 equivalents reduces the dimer impurity from ~3% to <0.5%[2].
Q: Can I use 4-chlorobenzoic acid instead of 4-fluorobenzoic acid to save costs?A: It is highly discouraged for the SNAr route. Fluorine is a far superior leaving group in SNAr reactions compared to chlorine because its high electronegativity stabilizes the Meisenheimer complex intermediate[3]. Using 4-chlorobenzoic acid will result in negligible conversion unless you switch to a transition-metal-catalyzed cross-coupling route.
Section B: Buchwald-Hartwig Cross-Coupling
Q: When coupling unprotected 4-bromobenzoic acid with piperazine, I see significant amide byproducts. How do I prevent this?A: Direct Buchwald-Hartwig coupling of an unprotected carboxylic acid with a secondary amine is notoriously inefficient. The free carboxylic acid can poison the palladium catalyst, and under basic coupling conditions, competing amidation and saponification reactions occur[2].
Solution: Mask the carboxylic acid as a methyl or tert-butyl ester, and mask the amine as N-Boc-piperazine. After the C-N bond is formed efficiently, a global deprotection/saponification step will yield the desired product cleanly[2].
Q: I am losing my product during the aqueous workup. How should I isolate it?A: 4-(piperazin-1-yl)benzoic acid is a zwitterion. It is highly soluble in aqueous solutions at both low pH (protonated amine) and high pH (deprotonated carboxylate).
Solution: You must utilize isoelectric precipitation. The isoelectric point (pI) of this molecule is approximately 6.5–7.0. Carefully adjust the pH of your aqueous phase to ~6.8 using dilute HCl or NaOH. The zwitterion will crash out as a filterable solid. Alternatively, isolate it as a bis-HCl salt by precipitating it from a strong HCl/ethanol solution[2].
Quantitative Benchmarking
Use the following table to select the optimal synthetic route based on your laboratory's scale and purity requirements.
Best for rapid synthesis of small-to-medium batches where atom economy is not the primary concern.
Reaction Setup: Charge a pressure-rated reaction vessel with 4-fluorobenzoic acid (1.0 equiv, 10 mmol), anhydrous piperazine (8.0 equiv, 80 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).
Solvent Addition: Add a mixture of DMSO/H₂O (8:2 v/v) to achieve a substrate concentration of 0.5 M. Causality: Water acts as a co-solvent to improve the solubility of the massive excess of piperazine and the benzoate salt.
Heating: Seal the vessel and heat to 110 °C under vigorous stirring for 18 hours.
Validation Checkpoint 1: Sample the reaction. LC-MS should show complete consumption of the starting material (m/z 139 [M-H]⁻) and the presence of the product (m/z 207 [M+H]⁺). Dimer (m/z 355 [M+H]⁺) should be <1%.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove the majority of the solvent. Dilute the thick residue with 50 mL of distilled water.
Isoelectric Isolation: Place the flask in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter. Halt addition exactly at pH 6.8. A thick white/pale-yellow precipitate will form.
Filtration: Filter the solid via a Büchner funnel, wash with ice-cold water (2 x 10 mL) to remove unreacted piperazine, and dry under high vacuum.
Degassing: Add 30 mL of anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst oxidation.
Heating: Heat the mixture at 90 °C under a nitrogen atmosphere for 12 hours.
Validation Checkpoint 2: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the bromide. LC-MS should confirm the Boc-protected ester intermediate (m/z 321 [M+H]⁺).
Filtration: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate.
Step 2: Global Deprotection & Saponification
6. Acidic Hydrolysis: Dissolve the crude intermediate in 20 mL of 1,4-dioxane. Add 20 mL of 6M aqueous HCl. Reflux the mixture at 100 °C for 4 hours. Causality: The strong acid simultaneously cleaves the Boc group (releasing CO₂ and isobutylene) and hydrolyzes the methyl ester.
7. Validation Checkpoint 3: LC-MS should show the target mass (m/z 207 [M+H]⁺).
8. Isolation: Cool the mixture. Adjust the pH to 6.8 using 6M NaOH to precipitate the zwitterion. Filter, wash with cold water, and dry under vacuum to yield the highly pure product.
References
US11390610B2 - Piperazine derivatives as MAGL inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU7yQo-DO3SqBpiSv4X1U8lCOJ0AGHaJqsgizqPh_QzOv-TVRSMbAPT28_lAPYiQ1TyWpP6U5HcPRKcXjZcqpPiIHWIPWn1k1IXoTA-y5XQXxi75HMgMHV6rjFG8lbH8D6G3_DO5UwEv9ln3I=]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University / JACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVha5HTOPjeNV7Yei_kFrNdZo9L0AjxH23A7TXWYzT3is1VM4sFTTgY_YdsBv9YSeNfoGDTJ7gQ4F953NjSkHo61r8OLLVvR3DebrRuovgRr9t5lETcdKuD-Oa49_IfTcPHiN6RvFilVqa4fmMnQOmzdr4U9nT4UfNEon40Q4=]
Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJzM1sq658l7VeGeKSMOH_zQwUO_Yqe_ZDFFhftDUMx8JLBCkzayYVN2Ar_1CC_0dF92Yez2EH7LokYyb71KgkW_k-n5hjlojzoMQYMvTAmOsnHdR4J4UWQ4rsw4NhLO2pxZu2gp3blximeAsf4g==]
Chemistry of β+-Emitting Compounds Based on Fluorine-18. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbSBmakSIMb43hysO8KVbvIHyLT8xYRbPhin9bJqLrQvLqZbSjMmnJaXHh-3ej26vBlw0ZlrDPsq8nutaaT_MuDJLeM_m0Lk1ANhqbU4QELXoF76YaDZkIDtvLsNJodNAHJW5LBDXvxfeFonaMNtdq135IHhbbfzmA8JGNrL__lD3mNupDm2q_jvgDDSBFHfyGLdRf_kbmxikoWYFKMvNcBqkQ7w==]
side reactions of 4-(chloromethyl)benzoic acid with N-methylpiperazine
Technical Support Center: Optimizing Alkylation of N-Methylpiperazine with 4-(Chloromethyl)benzoic Acid Topic: Troubleshooting Side Reactions & Process Optimization Audience: Process Chemists, Medicinal Chemists, and R&D...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Alkylation of N-Methylpiperazine with 4-(Chloromethyl)benzoic Acid
Topic: Troubleshooting Side Reactions & Process Optimization
Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Context: Synthesis of Imatinib (Gleevec) Intermediates and Analogues
Executive Summary & Reaction Logic
The reaction between 4-(chloromethyl)benzoic acid (4-CMBA) and N-methylpiperazine (NMP) is a classic
nucleophilic substitution. While conceptually simple, using the free carboxylic acid (rather than an ester protection strategy) introduces significant "chemoselectivity" challenges.
The Core Conflict:
You are asking a zwitterionic precursor (4-CMBA) to undergo clean amine alkylation while avoiding:
Self-Esterification: The carboxylate acting as a nucleophile against its own benzyl chloride.
Quaternization (Over-Alkylation): The product (a tertiary amine) competing with the starting material (secondary amine) for the electrophile.
Hydrolysis: The benzyl chloride reacting with moisture/solvent.
This guide provides the diagnostic tools to identify these impurities and the protocols to suppress them.
Reaction Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.
Figure 1: Mechanistic divergence showing the competition between N-alkylation (desired), O-alkylation (polymerization), and Quaternization.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a large impurity peak at high retention time (HPLC) or a precipitate that isn't my product."
Diagnosis:Quaternary Ammonium Salt Formation (Impurity A)
This is the most common failure mode in this specific synthesis. The product you form contains a basic tertiary amine. If the reaction runs too hot or if 4-CMBA is in excess, the product attacks a second molecule of 4-CMBA.
Mechanism: The
(or less likely ) of the product acts as a nucleophile, displacing a chloride from unreacted starting material.
Impact: Loss of yield and difficult purification (salt is highly water-soluble but precipitates in organic workups).
Corrective Action:
Inverse Addition: Do not add the amine to the acid. Dissolve N-methylpiperazine (excess, 1.5–2.0 eq) in the solvent and slowly add a solution of 4-CMBA. This keeps the amine concentration high relative to the electrophile.
Temperature Control: Keep the reaction
. Quaternization has a higher activation energy than the initial secondary amine substitution.
Issue 2: "My reaction stalls, and I have unreacted starting material despite adding base."
Diagnosis:Zwitterionic Deactivation
4-CMBA consumes one equivalent of amine (or base) just to deprotonate the carboxylic acid. If you use a 1:1 ratio, the amine is protonated (
) and loses nucleophilicity.
Check: Did you account for the acidic proton?
Corrective Action:
Stoichiometry: You need at least 2.0 equivalents of base total.
Option A: 2.0 - 3.0 eq of N-methylpiperazine (using the reactant as the base).
Option B (Economical): 1.1 eq N-methylpiperazine + 2.0 eq NaOH or
.
Issue 3: "I am seeing a new spot on TLC that doesn't move (baseline) or polymeric gum."
Diagnosis:Self-Esterification (Impurity B)
In the presence of strong bases (like NaH) or insufficient solvent, the carboxylate anion (
) attacks the benzyl chloride of a neighbor molecule. This leads to dimers, trimers, and oligomers.
Corrective Action:
Solvent Choice: Switch to Water or Water/THF mixtures. Water solvates the carboxylate anion heavily, reducing its nucleophilicity via "hydrogen bond shielding," while the neutral amine remains nucleophilic.
Avoid: Anhydrous non-polar solvents with strong inorganic bases, which promote O-alkylation.
Optimized Experimental Protocol
This protocol is designed to minimize the quaternary salt and ester impurities identified above.
Reagents:
4-(Chloromethyl)benzoic acid (1.0 eq)
N-Methylpiperazine (3.0 eq) [Note: Excess serves as base and drives kinetics]
Water (5 volumes) or Isopropanol/Water (3:1)
Step-by-Step Methodology:
Preparation of Amine Charge:
In a reaction vessel, charge N-methylpiperazine (3.0 eq) and Water (3 vol) . Cool the mixture to 0–5°C .
Why? Low temperature prevents immediate hydrolysis or uncontrolled exotherms.
Controlled Addition (Critical Step):
Dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in Water (2 vol) with just enough NaOH to solubilize it (approx 1 eq) OR add it as a solid in small portions over 1 hour.
Why? Slow addition ensures the amine is always in huge excess relative to the chloride, suppressing Quaternization (Impurity A).
Reaction Phase:
Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.
Monitor: HPLC should show <1% starting material. If stalled, heat gently to 40°C, but do not exceed 50°C.
Workup & Isolation (Isoelectric Precipitation):
The product is an amphoteric zwitterion. It is soluble in acid (protonated) and base (deprotonated). You must find the "sweet spot" (Isoelectric Point, pI) to crash it out.
Observation: A white to off-white solid will precipitate.
Stir for 1 hour at 0°C to maximize yield.
Filtration:
Filter the solid. Wash with cold isopropanol (to remove excess N-methylpiperazine) and then acetone. Dry under vacuum at 45°C.
Data & Specifications
Parameter
Specification / Target
Reason
Reaction pH
> 10 during reaction
Ensures amine is free base (nucleophilic).
Isolation pH
5.5 – 6.0
Isoelectric point of the amino-acid product. Solubility is lowest here.
Temperature
< 50°C
Higher temps promote Quaternization (Impurity A).
Solvent System
Water or Water/THF
Suppresses O-alkylation (Esterification) via solvation.
Typical Yield
85 – 92%
Losses usually due to solubility in mother liquor during pH adjustment.
References
Preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
Source: Google Patents (WO2013008242A1)
Description: Details the formation of the quaternary salt impurity (approx 30% in unoptimized conditions) and methods to reduce it using controlled addition.
Process for the preparation of Imatinib base.
Source: European Patent Office (EP 2608791 B1)
Description: Discusses the hydrolysis side reaction of the chloromethyl group and temperature control strategies (0-5°C) to minimize it.
Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Source: ChemicalBook / GuideChem
Description: Provides general reaction conditions and alternative routes using methyl esters to avoid self-esterification.
Kinetic research and modeling of benzoic acid esterification.
Source: ResearchGate
Description: Provides mechanistic background on the competition between esterification and other nucleophilic attacks in benzoic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Process Chemistry & Troubleshooting for Imatinib Mesylate Intermediates
Reference ID: IMT-SYN-TS-2026[1]
Introduction: The Convergent Strategy
Welcome to the technical support center. The synthesis of Imatinib (Gleevec) is a classic example of convergent synthesis, relying heavily on the fidelity of two critical fragments: the Enaminone (Intermediate A) and the Guanidine (Intermediate B).
The most frequent failures in this pathway are not due to "bad chemistry" but rather process parameter deviations —specifically moisture control, exotherm management, and catalyst poisoning. This guide addresses these specific failure modes.
Master Workflow Visualization
The following diagram outlines the critical path and the control points (CP) where troubleshooting is most often required.
Figure 1: Convergent synthesis workflow for Imatinib, highlighting critical control points (CP) where process failures commonly occur.
Module 1: The Enaminone Synthesis (Intermediate A)
Q: My yield is consistently below 70%, and TLC shows a smear. What is happening?
A: The culprit is almost certainly moisture .[1]
DMF-DMA is extremely hygroscopic and hydrolyzes rapidly into DMF and dimethylamine upon contact with water.[1] If your starting material (3-acetylpyridine) or solvent contains water, the reagent is consumed before it can react with the ketone.
Troubleshooting Protocol:
Reagent Check: Verify the integrity of your DMF-DMA.[1] If it smells strongly of fishy amine (dimethylamine) before heating, it may already be partially hydrolyzed.
Solvent Exclusion: Run this reaction neat (without solvent) or in anhydrous toluene. The original Zimmermann patent suggests refluxing neat, which drives the equilibrium by distilling off the methanol byproduct [1].
Stoichiometry: Use a higher excess of DMF-DMA (1.5 to 2.0 equivalents) to act as a scavenger for any residual moisture.[1]
Q: The reaction mixture turns black and exotherms uncontrollably. How do I stabilize this?
A: This reaction involves the nucleophilic attack of an aniline on cyanamide under acidic conditions. The "blackening" indicates oxidative decomposition of the aniline, likely due to a runaway exotherm or excessive nitric acid concentration.
Corrective Action:
Temperature Ramp: Do not add cyanamide all at once. Add it as a 50% aqueous solution dropwise at 60°C, then ramp to reflux.
Acid Choice: While the nitrate salt is the target, using conc. HCl for the reaction and then converting to the nitrate salt (or using the nitrate salt directly in the next step) is often safer and yields a cleaner product [2].
Alternative: Use molten cyanamide (without solvent) if handling small scales, as described in optimized protocols to avoid hydrolysis of cyanamide to urea [3].
Module 3: The Critical Cyclization (Pyrimidine Ring)
Target:
-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Nitropyrimidine)
Mechanism: Condensation of Enaminone (A) + Guanidine (B)[1][2]
Common Issue: Precipitation & Stirring Failure[1]
Q: The reaction solidifies into a "cake" preventing stirring, leading to low conversion.
A: The product (Nitropyrimidine) is highly insoluble in isopropanol (IPA) or n-butanol, which are common solvents for this step.[1] As the reaction proceeds, the product precipitates rapidly, trapping unreacted starting materials.
Solution:
Solvent Switch: Use 2-Methoxyethanol or a mixture of IPA/H2O .[1]
Base Catalysis: Ensure you are using NaOH or KOH. The reaction requires a base to liberate the free guanidine from its nitrate salt.
Endpoint Monitoring: Do not rely on visual clarity. The mixture should be a slurry. Use HPLC to monitor the disappearance of the Enaminone (Intermediate A).
Troubleshooting Logic Tree (Cyclization)
Figure 2: Diagnostic logic for low yields during the pyrimidine ring formation.
Common Issue: Catalyst Poisoning & Incomplete Reduction[1]
Q: The reaction stalls at 90% conversion. Adding more catalyst doesn't help. [1]
A: The pyridine ring and the pyrimidine nitrogens are excellent ligands for Palladium (Pd). They can coordinate to the catalyst surface, effectively poisoning it.
Protocol Optimization:
Catalyst Selection: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or use a high loading of Pd/C (10% w/w) with vigorous agitation.[1]
Chemical Reduction (Alternative): If catalytic hydrogenation is problematic, use Stannous Chloride (SnCl2) or Hydrazine Hydrate with FeCl3/Activated Carbon . The FeCl3 method is highly specific for nitro groups and avoids the heavy metal waste of Tin [3].
FeCl3 Method: Reflux in methanol with catalytic FeCl3 and excess hydrazine. Yields are typically >90%.
Q: We are detecting "Impurity F" in the final API. What is it and how do we remove it?
A: "Impurity F" is often identified as
-Nitroso Imatinib or related nitroso-species.[1][4] This is a critical safety compliance issue.
Origin: Reaction of residual secondary amines (like N-methylpiperazine) with nitrosating agents (residual nitrites from the guanidine synthesis step).[1]
Prevention:
Ensure the Guanidine Nitrate step includes a rigorous wash to remove excess nitric acid/nitrites.
Avoid using sodium nitrite in any quenching steps.
Purification: Recrystallization of the final Imatinib Mesylate salt from Methanol/Water is effective at purging these trace organic impurities.
Common Issue: Hydrolysis of the Acid Chloride
Q: The final coupling with 4-(chloromethyl)benzoyl chloride yields a carboxylic acid impurity. [1]
A: The acid chloride is moisture sensitive.
Fix: Generate the acid chloride in situ using Thionyl Chloride and use it immediately. Alternatively, perform the reaction in Dichloromethane (DCM) or THF with an inorganic base (K2CO3) rather than Pyridine/Water mixtures to minimize hydrolysis [2].
References
Zimmermann, J., et al. (1993). Pyrimidine derivatives and processes for the preparation thereof. US Patent 5,521,184. Link
Kompella, A., et al. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base.[1][5] Organic Process Research & Development, 16(11), 1794–1800. Link[1]
Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues.[6][7] RSC Advances, 6, 61458-61467.[1] Link
Szczuraszek, P., et al. (2016). Impurity profile of imatinib mesylate: A review. Journal of Pharmaceutical and Biomedical Analysis, 124, 26-38. (Contextual grounding for Impurity F).
Disclaimer: This guide is for research and development purposes only. All procedures should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.
Technical Support Center: Piperazine Synthesis & Purification
Topic: Removal of Unreacted Starting Materials & Impurities Executive Summary & Diagnostic Workflow The Challenge: Piperazine synthesis (often via cyclization of ethanolamines or reduction of pyrazines) frequently result...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Unreacted Starting Materials & Impurities
Executive Summary & Diagnostic Workflow
The Challenge:
Piperazine synthesis (often via cyclization of ethanolamines or reduction of pyrazines) frequently results in a "crude oil" containing unreacted starting materials (Diethanolamine/DEA, Monoethanolamine/MEA), side-products (Aminoethylpiperazine/AEP), and water.[1] Standard extraction fails because piperazine is highly water-soluble and hygroscopic.[1]
The Solution:
Successful purification relies on exploiting the phase-transition properties of piperazine (specifically its hexahydrate form) and its azeotropic behavior .
Purification Decision Matrix
Use the following logic flow to determine the correct protocol for your specific crude mixture.
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and composition of the crude reaction mixture.
Troubleshooting Modules & Protocols
Module A: The "Goo" Problem (Bulk Purification)
Issue: My crude product is a viscous yellow oil that won't solidify, even though piperazine is supposed to be a solid (mp 106°C).
Diagnosis: Your product is likely a mixture of anhydrous piperazine, water, and ethanolamines. Piperazine is extremely hygroscopic; even small amounts of water depress the melting point significantly.
Solution: Convert the crude oil into Piperazine Hexahydrate , which is a crystalline solid (mp 44°C) that excludes organic impurities like DEA and AEP during lattice formation.
Protocol 1: Selective Hexahydrate Crystallization
Target: Removal of DEA, MEA, and polymeric residues.[1]
Step
Action
Technical Rationale
1
Quantify Water
Calculate the theoretical yield of piperazine. Add water to the crude oil until the molar ratio of Water:Piperazine is 6.5:1 .
2
Dissolution
Heat the mixture to 60–70°C until a clear homogeneous solution forms.
3
Antisolvent Addition
Add Isooctanol (or n-butanol) equal to the weight of the piperazine.
4
Controlled Cooling
Cool slowly to 10–15°C with vigorous stirring.
5
Filtration
Filter the white needles immediately. The mother liquor (containing DEA/AEP) will remain in the organic/aqueous phase.
6
Drying
Air dry or dry under mild vacuum (<30°C).[1] Do not heat >40°C or you will dehydrate the crystal.
Validation: The resulting crystals should melt sharply at 44–45°C . If the MP is lower, repeat recrystallization from water.[1]
Module B: The "Liquid Impurity" Problem (Distillation)
Issue: I have unreacted starting material (DEA) or side-product (AEP) co-distilling with my product.
Diagnosis: Piperazine (bp 146°C) and Aminoethylpiperazine (AEP, bp 222°C) have distinct boiling points, but they can form azeotropes with water.[1] Simple distillation often fails to break the hydrate.
Solution: Azeotropic Distillation using a hydrocarbon entrainer.[1][2][3]
Target: Separation of AEP and drying of the product.
Setup: Equip a round-bottom flask with a Vigreux column (minimum 20cm) and a Dean-Stark trap.
Entrainer Addition: Add Cyclohexane or Toluene (approx. 50% volume of crude) to the flask.
Note: Benzene was historically used but is carcinogenic; Cyclohexane is the safer modern standard.
Reflux (Dehydration): Reflux until water stops collecting in the Dean-Stark trap.[1] This breaks the piperazine-water azeotrope.[1]
Solvent Strip: Switch to simple distillation to remove the cyclohexane.[1]
Vacuum Fractionation: Apply vacuum (10–15 mmHg).
Fraction 1 (105–110°C @ 15mmHg): Pure Anhydrous Piperazine.[1]
Residue: AEP and DEA will remain in the pot (bp >150°C @ 15mmHg).
Data for Distillation Setup:
Component
Boiling Point (Atm)
Boiling Point (15 mmHg)
Azeotrope with Water?
Piperazine
146°C
~110°C
Yes (bp 98°C, 40% water)
Aminoethylpiperazine (AEP)
222°C
~140°C
No
Diethanolamine (DEA)
217°C
~135°C
No
Module C: High-Purity Isolation (Small Scale)
Issue: I need >99% purity for a sensitive catalytic step, but trace amines remain.
Solution: Precipitation as the Dihydrochloride Salt. This is the most robust method for removing non-basic or weakly basic impurities.
Protocol 3: HCl Salt Precipitation
Dilution: Dissolve the crude piperazine mixture in Absolute Ethanol (10 mL per gram of crude).
Acidification: Bubble dry HCl gas into the solution OR add 2M HCl in diethyl ether dropwise.
Critical: Cool the flask in an ice bath during addition (exothermic).
Endpoint: Continue until pH reaches ~2.0. A massive white precipitate will form.[1]
Workup: Filter the solid.[1][4][5] Wash 3x with cold ethanol.[1][4]
Regeneration (Optional): If the free base is required, dissolve the salt in minimal water, add 50% NaOH to pH 14, and extract continuously with Chloroform for 12 hours.[1]
Frequently Asked Questions (FAQ)
Q1: Why does my piperazine turn yellow upon storage?A: Piperazine is sensitive to oxidation and absorbs CO2 from the air to form carbamates.
Fix: Store under Nitrogen or Argon.[1] If yellow, recrystallize from ethanol (anhydrous) or water (hexahydrate).[1]
Q2: Can I use Silica Gel Chromatography?A: Generally, no .[1] Piperazine is a strong base and will streak or bind irreversibly to acidic silica silanols.[1]
Workaround: If you must use chromatography, use Neutral Alumina or treat your silica with 1-2% Triethylamine in the mobile phase to neutralize active sites.[1]
Q3: How do I distinguish between Piperazine and AEP in NMR?A:
Piperazine: Shows a single singlet peak at ~2.8 ppm (in CDCl3) for the 8 equivalent ring protons.
AEP: Shows complex multiplets due to the asymmetry introduced by the ethylamine side chain.
Q4: Is the hexahydrate form suitable for subsequent reactions?A: It depends. For aqueous reactions or simple alkylations, yes.[1] For anhydrous reactions (e.g., with acid chlorides or anhydrides), you must dehydrate it first using Protocol 2 (Azeotropic Distillation).[1]
References
Separation of Piperazine from Amines: Poortere, M., et al. "Process for the separation of piperazine."[1] U.S. Patent 4,910,305.[1] BASF SE.[1] Link
Azeotropic Distillation Data: "Piperazine: Physical Properties and Azeotropic Data." PubChem Database.[1] National Center for Biotechnology Information.[1] Link
Crystallization Protocols: "Purification of Piperazine via Hexahydrate Formation." BenchChem Technical Library. Link
Synthesis & Side Products: Karsten, H., et al. "Preparation of Piperazine from Diethanolamine."[1] Industrial & Engineering Chemistry Research. Link
Salt Formation: "Preparation of Piperazine Dihydrochloride." Organic Syntheses, Coll.[1][4] Vol. 5, p. 88. Link[1]
Technical Support Center: Preventing N-Oxide Impurities in Piperazine-Based API Synthesis
Welcome to the Technical Support Center for Piperazine-Based Active Pharmaceutical Ingredient (API) Synthesis. Piperazine rings are ubiquitous in modern pharmacology (e.g., Dasatinib, Venetoclax, Aripiprazole) but are no...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Piperazine-Based Active Pharmaceutical Ingredient (API) Synthesis. Piperazine rings are ubiquitous in modern pharmacology (e.g., Dasatinib, Venetoclax, Aripiprazole) but are notoriously susceptible to oxidative degradation, specifically N-oxide formation. This guide provides researchers and drug development professionals with mechanistic insights, actionable troubleshooting workflows, and validated protocols to control these critical impurities.
Part 1: Mechanistic Understanding & Causality (FAQs)
Q1: Why are piperazine rings highly susceptible to N-oxidation during API synthesis and formulation?A1: The secondary and tertiary amine nitrogen atoms in the piperazine ring are highly electron-rich, making them prime targets for electrophilic oxygen species. Oxidation is rarely spontaneous in pure environments; rather, it is catalyzed by the "micro-oxidic" properties of solvents (e.g., trace peroxides in ethers or PEG), dissolved atmospheric oxygen, and trace transition metals[1]. For example, during the formulation and analytical dilution of Dasatinib, specific diluents were found to induce N-oxide formation due to trace solvent impurities acting as micro-oxidants[1]. The causality stems from a single-electron transfer (SET) or direct oxygen insertion from peroxides into the lone pair of the piperazine nitrogen, forming a highly polar N-oxide bond (N⁺-O⁻).
Q2: How do I differentiate between N-oxide formation and other degradation pathways, such as Meisenheimer rearrangement?A2: N-oxides are typically more polar than the parent API and will elute earlier on a reversed-phase LC column. However, piperazine N-oxides can undergo further thermal or stress-induced degradation. A classic example is the [1,2]-Meisenheimer rearrangement observed in Venetoclax[2]. Upon heating or prolonged storage, the N-oxide intermediate rearranges to form a hydroxylamine derivative[2].
Analytical Causality: You can differentiate these using 13C NMR and LC-MS. In 13C NMR, N-oxide formation causes a distinct downfield shift (deshielding) of the methylene carbons adjacent to the piperazine nitrogen (e.g., shifting from ~52 ppm to ~61 ppm)[2]. If a Meisenheimer rearrangement has occurred, 2D NMR (HSQC/HMBC) will show a break in correlation due to the insertion of the oxygen atom between the nitrogen and the carbon chain[3].
Q3: What are the primary sources of catalytic oxidation in standard piperazine workflows?A3: Soluble iron (Fe) and other transition metals leached from stainless steel reactors or introduced via raw materials act as potent catalysts for amine oxidation[4]. These metals complex with degradation products, forming a catalytic cycle that accelerates N-oxide generation. Removing both the available Fe and the degradation ligands is required to arrest the oxidative cycle[4].
Part 2: Troubleshooting Guide & Experimental Workflows
Q4: What is the best protocol to screen for and prevent N-oxide formation during process development?A4: To ensure a self-validating system, you must implement a Forced Degradation and Mitigation Workflow. This involves deliberately stressing the API to identify the N-oxide baseline, followed by targeted mitigation using inerting, antioxidant spiking, or metal scavenging.
Preparation: Prepare a 1 mg/mL stock solution of the piperazine API in the target process solvent (e.g., Acetonitrile/Water).
Oxidative Stress: Mix 1 mL of the API stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[5].
Thermal/Aerobic Stress: Place 5 mL of the API stock in an unsealed amber vial at 60°C under atmospheric air for 48 hours.
Analysis: Inject samples into an LC-MS. Identify the N-oxide peak (typically an [M+16]⁺ mass shift) and quantify the baseline degradation rate.
Phase 2: Mitigation Implementation
Solvent Purification: Treat the process solvent with activated carbon to remove trace peroxides and transition metal complexes (which absorb at 320 nm in UV-Vis)[4].
Inerting (N₂ Sparging): Sparge the reaction mixture with high-purity Nitrogen (N₂) for 30 minutes prior to heating to displace dissolved O₂[4].
Antioxidant Addition: If N₂ sparging is insufficient, add an antioxidant such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at 0.01% - 0.1% w/w[5].
Verification: Repeat the Thermal/Aerobic stress test with the mitigated conditions. The system is validated if the N-oxide peak area is reduced to <0.05% (ICH Q3A threshold).
Quantitative Data: Mitigation Efficacy on Piperazine Oxidation
The following table summarizes the expected reduction in N-oxide formation rates based on various mitigation strategies during a 48-hour stress test.
Mitigation Strategy
Mechanism of Action
Relative N-Oxide Formation Rate
Expected Residual Impurity Level
Control (Air + Untreated Solvent)
Unrestricted radical & peroxide oxidation
100% (Baseline)
> 1.50%
N₂ Sparging Only
Displaces dissolved atmospheric oxygen
45%
0.60% - 0.80%
Activated Carbon Treatment
Removes trace Fe catalysts & peroxides
25%
0.30% - 0.40%
N₂ Sparging + Carbon Treatment
Synergistic removal of O₂ and catalysts
< 5%
< 0.10%
BHT Addition (0.1% w/w)
Scavenges free radicals
< 2%
< 0.05% (Optimal)
Part 3: Visualizations
Piperazine N-Oxidation and Degradation Pathway
Fig 1: Mechanism of piperazine N-oxidation and subsequent thermal Meisenheimer rearrangement.
Troubleshooting Workflow for Impurity Control
Fig 2: Systematic troubleshooting workflow for identifying and mitigating N-oxide impurities.
References
Title: Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents[1]
Source: Journal of Chromatographic Science / PubMed
URL: [Link]
Title: Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement[2][3]
Source: ACS Omega / PMC
URL: [Link]
Title: Mitigation methods for piperazine oxidation in post-combustion carbon capture[4]
Source: University of Texas at Austin
URL: [Link]
Technical Support Center: Strategies for Improving the Solubility of Piperazine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet significant challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet significant challenge of poor aqueous solubility in piperazine-based compounds. The piperazine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to improve pharmacokinetic profiles; however, its incorporation can often lead to solubility issues that hinder preclinical and clinical development. This resource offers a structured approach to troubleshooting these issues, from fundamental principles to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative is showing poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I should take?
A1: This is a frequent challenge. The basicity of the piperazine moiety is your primary leverage point. Here’s a systematic approach to initial troubleshooting:
pH Adjustment: The piperazine ring contains two basic nitrogen atoms, meaning its ionization state—and therefore solubility—is highly pH-dependent.[1] Lowering the pH of your aqueous medium will protonate these nitrogens, forming more soluble cationic species. It is crucial to determine the kinetic solubility of your compound in your specific assay buffer to understand its precipitation point under your experimental conditions.[2]
Use of Co-solvents: If pH adjustment is insufficient or not compatible with your assay, employing a water-miscible organic co-solvent is a standard and effective strategy.[2] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assay components. It is critical to run appropriate vehicle controls and typically keep the final DMSO concentration below 0.5%.[2]
Salt Formation: If you require a solid form with improved solubility for more advanced studies, converting the free base into a salt is a highly effective and widely used method.[2] A salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate) is recommended to identify a stable salt form with optimal solubility.[2]
Q2: I performed a salt screening for my piperazine derivative, but the resulting salts did not significantly improve solubility or were unstable. What are my next options?
A2: When simple salt formation is not viable, several advanced strategies can be employed. The choice of technique will depend on the specific physicochemical properties of your compound.
Co-crystallization: This technique involves forming a multi-component crystal lattice between your active pharmaceutical ingredient (API) and a neutral "co-former."[2] This can significantly alter the physicochemical properties of the API, including solubility, without changing its covalent structure. Piperazine itself can act as a co-former to enhance the solubility of other drugs.[3][4]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming water-soluble inclusion complexes.[2][5] This is particularly useful for increasing the apparent aqueous solubility of lipophilic compounds.
Nanosuspension: This formulation approach involves reducing the particle size of your compound to the nanometer range.[2] The increased surface area leads to a higher dissolution velocity and saturation solubility.[6] Nanosuspensions are typically stabilized by surfactants or polymers.[2]
Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix, you can create an amorphous solid dispersion. This high-energy, non-crystalline state can lead to significantly enhanced solubility and dissolution rates.[7]
Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. This strategy can be used to temporarily mask physicochemical properties that limit solubility. For example, attaching a highly soluble group like a phosphate can dramatically increase aqueous solubility.[2]
Q3: Can I combine different solubility enhancement techniques?
A3: Yes, and this is often a very powerful strategy. For instance, you could form a salt of your piperazine derivative (a chemical modification) and then formulate this salt as a nanosuspension (a physical modification).[2] This combined approach can synergistically improve the dissolution rate and, ultimately, the bioavailability of the compound.
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays Due to Compound Precipitation
This is a classic manifestation of poor kinetic solubility in assay media.
Caption: Troubleshooting workflow for inconsistent assay results.
Solution Steps:
Determine Kinetic Solubility: First, establish the concentration at which your compound begins to precipitate in your specific assay buffer. This will define your working concentration limit.[2]
Adjust pH: If your assay conditions permit, try lowering the pH of the medium to increase the ionization and solubility of your basic piperazine derivative.[2]
Optimize Co-solvent: Ensure your stock solution is prepared in 100% DMSO and that the final concentration in your assay does not exceed a level that impacts the cells (typically <0.5%). This small amount of co-solvent can help maintain the compound in solution.[2]
Advanced Formulation: If the above steps are insufficient, preparing a nanosuspension or a cyclodextrin inclusion complex of your compound for your in vitro studies may be necessary.[2]
Problem: Salt Formation Fails to Produce a Stable, Soluble Solid
Not all salt-forming attempts are successful. Here are some common failure points and potential solutions.
Troubleshooting Salt Formation:
Symptom
Possible Cause
Suggested Solution
No precipitate forms
The salt is too soluble in the chosen solvent, or the free base and acid did not react.
Reduce the amount of solvent, change to a less-solubilizing solvent, or cool the solution to induce precipitation. Verify salt formation by checking the pH to ensure it is in the optimal range for the salt.[8]
Oily precipitate or amorphous solid
Incomplete salt formation or formation of a non-crystalline salt.
Ensure at least a stoichiometric amount of the acid has been added.[8] Try a slurry method where the free base and acid are stirred in a solvent in which both are sparingly soluble for 24-72 hours.[2]
Salt is not significantly more soluble
The chosen counter-ion does not sufficiently disrupt the crystal lattice energy.
Perform a broader salt screening with a wider variety of counter-ions (e.g., different sizes, pKa values, and hydrogen bonding capabilities).
Salt is unstable (e.g., hygroscopic, degrades)
The salt form is inherently unstable under ambient conditions.
Screen for different salt forms that may have better stability profiles. Characterize the solid form using techniques like XRPD and DSC to check for polymorphism or hydrate formation.[7]
Quantitative Data on Solubility Enhancement
The following tables provide examples of the degree of solubility enhancement that can be achieved for various compounds using piperazine-based strategies.
Table 1: Solubility Enhancement by Salt Formation with Piperazine
Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.
Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and determine its properties.
Solubility Testing:
Determine the aqueous solubility of the confirmed salts using the Shake-Flask Method (Protocol 2).
High-Performance Liquid Chromatography (HPLC) system
Procedure:
Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
Shake the vials for 24-48 hours to ensure equilibrium is reached.[2]
After incubation, allow the vials to stand to let the excess solid settle.
Centrifuge the vials to further separate the undissolved solid.[2]
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[2]
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. The solubility is reported in units such as mg/mL or µM.[2]
References
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers. Available at: [Link]
A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. PMC. Available at: [Link]
Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. MDPI. Available at: [Link]
An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. PubMed. Available at: [Link]
Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants: Reversible transformation and dissolution advantages. ResearchGate. Available at: [Link]
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. Available at: [Link]
Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. PMC. Available at: [Link]
Cyclodextrins: Concept to applications, regulatory issues and challenges. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
Stability Issues Related to Nanosuspensions: A Review. ResearchGate. Available at: [Link]
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available at: [Link]
Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Formulation Strategies of Nanosuspensions for Various Administration Routes. PMC. Available at: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. PMC. Available at: [Link]
A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]
1-benzylpiperazine. Organic Syntheses. Available at: [Link]
Nanosuspension: An approach to enhance solubility of drugs. PMC. Available at: [Link]
Technical Support Center: Analytical Methods for Detecting Impurities in 4-(piperazin-1-yl)benzoic acid
Introduction: 4-(piperazin-1-yl)benzoic acid is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as any impurities present can affect the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: 4-(piperazin-1-yl)benzoic acid is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as any impurities present can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in APIs.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the detection, identification, and quantification of impurities in 4-(piperazin-1-yl)benzoic acid, focusing on practical troubleshooting and robust analytical methodologies.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common initial questions regarding the nature and analysis of impurities in 4-(piperazin-1-yl)benzoic acid.
Q1: What are the most probable impurities I should expect to find in a batch of 4-(piperazin-1-yl)benzoic acid?
A1: Impurities typically originate from two main sources: the synthetic pathway and degradation.
Synthesis-Related Impurities: These include unreacted starting materials (e.g., piperazine, a substituted p-halobenzoic acid), intermediates, and by-products from side reactions. For instance, in syntheses involving the reaction of a halo-methylbenzoic acid with a piperazine derivative, the formation of quaternary salts as by-products can be a significant issue.[3]
Degradation Products: These can form during storage or under stress conditions (e.g., exposure to light, heat, or oxidative environments).[2][4] The specific degradation products will depend on the compound's inherent stability and storage conditions.
Residual Solvents: Volatile organic compounds used during synthesis and purification steps can remain in the final product.[2]
Q2: Which analytical technique is the most suitable for routine impurity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for quantifying non-volatile organic impurities in pharmaceutical substances.[2] Its robustness, precision, and wide availability make it ideal for quality control environments. For structural identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][5]
Q3: What are the typical regulatory thresholds for impurities that I need to be aware of?
A3: According to ICH guidelines (specifically Q3A/B), there are three key thresholds for impurities in a new drug substance:
Reporting Threshold: Impurities above this level must be reported. This is typically ≥0.05%.
Identification Threshold: Impurities exceeding this level must have their structures elucidated. For a maximum daily dose of ≤2 g/day , this is typically ≥0.10% or 1.0 mg per day intake, whichever is lower.
Qualification Threshold: Impurities above this level must be qualified, meaning toxicological data is required to justify their safety.
It is crucial to consult the latest ICH guidelines for specific details.[2]
Part 2: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography is the cornerstone of impurity analysis for 4-(piperazin-1-yl)benzoic acid. This section provides a detailed guide to method development, a step-by-step protocol, and solutions to common problems.
Logical Workflow for Impurity Analysis
The following diagram outlines a typical workflow for the identification and quantification of impurities.
Caption: Workflow for Impurity Analysis of 4-(piperazin-1-yl)benzoic acid.
Experimental Protocol: HPLC-UV Method for Impurity Quantification
This protocol provides a robust starting point for the analysis. Method validation according to ICH guidelines is required before implementation.
1. Reagents and Materials:
4-(piperazin-1-yl)benzoic acid Reference Standard and sample.
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter and degas.
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 4-(piperazin-1-yl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (approx. 5 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with diluent. This represents a 1.0% level relative to the sample concentration.
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 4-(piperazin-1-yl)benzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]
Inject a blank (diluent) to ensure no system peaks interfere.
Inject the working standard solution to determine the retention time and peak area.
Inject the sample solution.
Identify impurity peaks in the sample chromatogram by their retention times relative to the main peak.
Calculate the percentage of each impurity using the peak area of the standard (external standard method).
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of 4-(piperazin-1-yl)benzoic acid in a Q&A format.
Caption: Decision Tree for HPLC Troubleshooting.
Q: My main peak for 4-(piperazin-1-yl)benzoic acid is tailing severely. What is the cause and how can I fix it?A: Peak tailing for this compound is often caused by secondary interactions between the basic piperazine nitrogen and acidic silanol groups on the silica-based C18 column packing.[7]
Causality: At mid-range pH, the piperazine moiety can be protonated, leading to ionic interactions with deprotonated, negatively charged silanols. This mixed-mode interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
Solution:
Lower Mobile Phase pH: Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.0) ensures that both the benzoic acid carboxylic group is fully protonated (suppressing its ionization) and the surface silanols are also protonated, minimizing the secondary ionic interactions.
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping masks many of the residual silanol groups, providing a more inert surface and reducing tailing.
Check Buffer Concentration: Insufficient buffer strength may not maintain a consistent pH on the column surface, leading to peak shape issues. A concentration of 10-25 mM is usually sufficient.[7]
Q: The retention times for all my peaks are drifting to be shorter over a sequence of injections. Why?A: A consistent drift in retention time, particularly to earlier times, suggests a change in the chromatographic conditions.[8]
Causality: The most common cause is insufficient column equilibration time, especially when changing mobile phases or after the system has been idle. The stationary phase needs to fully equilibrate with the mobile phase to provide consistent retention. Another major factor is the mobile phase composition; even a 1% error in the organic solvent percentage can alter retention times by 5-15%.[9] Temperature fluctuations can also cause drift.[8]
Solution:
Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before starting the sequence.
Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy.[9] Ensure solvents are thoroughly mixed.
Use a Column Oven: A thermostatted column oven is essential to maintain a constant temperature and prevent drift due to ambient temperature changes.[8]
Q: I am observing split peaks for my main analyte. What could be the problem?A: Peak splitting is often caused by an issue at the point of injection or by on-column chemical effects.
Causality: A common cause is injecting the sample in a solvent that is much stronger (more organic content) than the initial mobile phase. This causes the sample band to distort as it enters the column. Another possibility is that the mobile phase pH is very close to the pKa of either the benzoic acid or piperazine functional groups, causing the analyte to exist as two co-eluting species (ionized and non-ionized).
Solution:
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, keep the injection volume as small as possible.
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa values to ensure it exists as a single species. For 4-(piperazin-1-yl)benzoic acid, a pH around 3.0 is a good choice as it keeps the carboxylic acid protonated and the piperazine group consistently protonated.
Part 3: Complementary and Confirmatory Techniques
While HPLC-UV is excellent for quantification, other techniques are vital for a complete impurity profile.
Q: An unknown impurity is consistently present at 0.15%. How can I identify it?A: For structural identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Mechanism: By coupling an HPLC system to a mass spectrometer, you can obtain the molecular weight of the impurity from the parent ion (MS1 scan). Further fragmentation of this ion (MS2 or tandem MS) provides a fragmentation pattern that acts as a "fingerprint."[5] By analyzing these fragments, you can piece together the structure of the unknown impurity, often identifying it as a precursor, by-product, or degradant.
Q: My process uses several organic solvents. How can I test for their presence in the final product?A: Gas Chromatography (GC) is the standard technique for analyzing residual solvents, which are volatile impurities.
Methodology: A headspace GC-MS method is typically used. The solid sample is heated in a sealed vial, and the volatile solvents in the "headspace" gas are injected into the GC. The GC separates the different solvents, and the MS identifies them based on their unique mass spectra.[10][11]
Q: I have isolated an unknown impurity using preparative HPLC. How can I definitively confirm its structure?A: For unambiguous structure elucidation of an isolated compound, spectroscopic methods are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise determination of its connectivity and structure.
Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule (e.g., C=O, N-H, O-H), providing complementary information to confirm the structure proposed by MS and NMR.[12][13]
References
Can anyone help with a problem with organic acid analysis using HPLC? - ResearchGate. (2014, September 10). ResearchGate. Available from: [Link]
HPLC Troubleshooting. (n.d.). Chromedia. Available from: [Link]
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available from: [Link]
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available from: [Link]
benzoic acid and its Impurities. (n.d.). Pharmaffiliates. Available from: [Link]
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). PMC. Available from: [Link]
4-(piperazin-1-yl)benzoic acid (C11H14N2O2). (n.d.). PubChemLite. Available from: [Link]
Synthesis, Spectroscopic Analysis, Charge and Proton Transfer Interaction Studies, In-Vitro, and In-Silico Antimicrobial, Pharmacokinetics Studies of Piperazin-1-Ium 4-Aminobenzoate Monohydrate: A Density Functional Theory Approach. (2023, May 29). Figshare. Available from: [Link]
A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.
Unveiling the anticancer potential: Exploring 4-fluoro benzoic acid and piperazine through spectroscopic, X-ray diffraction, DFT and molecular docking analysis. (2024, October 28). R Discovery. Available from: [Link]
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). ResearchGate. Available from: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Available from: [Link]
Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). Dergipark.
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Available from: [Link]
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals. Available from: [Link]
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB. Available from: [Link]
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.).
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Available from: [Link]
Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). PubMed. Available from: [Link]
Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (n.d.). SCIRP. Available from: [Link]
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI. Available from: [Link]
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021, November 29). Longdom Publishing. Available from: [Link]
Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4). Semantic Scholar. Available from: [Link]
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Available from: [Link]Detection)
A Comparative Guide to the Biological Activity of 4-(Piperazin-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals The 4-(piperazin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperazin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer and antimicrobial properties of various derivatives, supported by experimental data and detailed protocols. Our objective is to offer an in-depth technical resource to inform rational drug design and guide further research in this promising area.
Introduction: The Versatility of the 4-(Piperazin-1-yl)benzoic Acid Core
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in many approved drugs.[1] Its ability to participate in hydrogen bonding and its conformational flexibility allow for interactions with a wide range of biological targets. When incorporated into the 4-(piperazin-1-yl)benzoic acid framework, this scaffold provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with potent anticancer and antimicrobial activities.[2][3]
Comparative Analysis of Anticancer Activity
Derivatives of 4-(piperazin-1-yl)benzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2]
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of representative 4-(piperazin-1-yl)benzoic acid derivatives against different human cancer cell lines. This data, primarily obtained through the MTT assay, allows for a direct comparison of their cytotoxic potential.
Note: Some references indicate potent activity without providing specific IC50 values, highlighting the need for further standardized testing.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the 4-(piperazin-1-yl)benzoic acid derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Comparative Analysis of Antimicrobial Activity
The structural versatility of 4-(piperazin-1-yl)benzoic acid derivatives has also been exploited to develop potent antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 4-(piperazin-1-yl)benzoic acid derivatives against common bacterial strains. The data is typically generated using the agar well diffusion or broth microdilution methods.
Derivative/Compound
Bacterial Strain
MIC (µg/mL)
Reference
Flavonol derivative with N-substituted piperazine (Compound 2g)
Inoculate Agar Plates: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.
Add Test Compounds: Add a defined volume (e.g., 100 µL) of the test derivative solution (at a specific concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Caption: Workflow for assessing antimicrobial activity using the agar well diffusion method.
Mechanistic Insights: Signaling Pathways in Cancer
A significant body of research indicates that the anticancer effects of 4-(piperazin-1-yl)benzoic acid derivatives are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis.
Induction of Apoptosis
Many derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This dual-action mechanism enhances their therapeutic potential.[2]
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a common feature in many cancers, promoting tumorigenesis and resistance to therapy.[11] Several piperazine-containing compounds have been identified as inhibitors of this pathway. By blocking the activity of PI3K and/or Akt, these derivatives can suppress downstream signaling, leading to decreased cell proliferation and increased apoptosis.[11]
Caption: Inhibition of the PI3K/Akt signaling pathway by 4-(piperazin-1-yl)benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(piperazin-1-yl)benzoic acid derivatives is highly dependent on the nature and position of substituents on both the benzoic acid and piperazine rings.
Substituents on the Benzoic Acid Ring: The introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties and binding affinity of the molecule to its target. For instance, specific substitutions can enhance interactions with polar amino acid residues at the target site.[12][13]
Substituents on the Piperazine N-4 Position: Modifications at this position are crucial for modulating the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect cell permeability and overall bioavailability.[12] Aromatic or heteroaromatic substituents at this position have been shown to be important for anticancer activity.
Synthesis of 4-(Piperazin-1-yl)benzoic Acid Derivatives
A common synthetic route for preparing these derivatives involves the nucleophilic aromatic substitution of a 4-halobenzoic acid with piperazine or a substituted piperazine.[1] Further modifications can be made to the carboxylic acid group or the N-4 position of the piperazine ring.
For example, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid can be synthesized by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid in the presence of a base like potassium carbonate.[1] Another approach involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[14]
Conclusion and Future Directions
The 4-(piperazin-1-yl)benzoic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antimicrobial drugs. Future research should focus on:
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profiles of lead candidates in preclinical animal models.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 4-(piperazin-1-yl)benzoic acid scaffold.
References
Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. (2025). Chemistry & Biodiversity. [Link]
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. [Link]
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules. [Link]
An antibacterial and biocompatible piperazine polymer. (2019). RSC Advances. [Link]
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (2023). ACS Omega. [Link]
New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications. (2000).
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega. [Link]
Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (2016). IUCrData. [Link]
Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2022). Pharmaceutical Chemistry Journal. [Link]
Unveiling the anticancer potential: Exploring 4-fluoro benzoic acid and piperazine through spectroscopic, X-ray diffraction, DFT and molecular docking analysis. (2024). Journal of Molecular Structure. [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (BADs). (2019). Journal of Pharmacognosy and Phytochemistry. [Link]
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research. [Link]
Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2022). OUCI. [Link]
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLOS ONE. [Link]
BA inhibited the PI3K/Akt signaling pathway. (2024). ResearchGate. [Link]
The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (2023). International Journal of Molecular Sciences. [Link]
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021). Cancers. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for highly polar, zwitterionic pharmaceutical intermediates requires moving beyond traditional reversed-phase (RP) paradigms. This guide provides an in-depth comparative analysis and an ICH Q2(R2)-compliant validation framework for 4-(piperazin-1-yl)benzoic acid dihydrochloride .
Designed for analytical scientists and drug development professionals, this guide dissects the causality behind stationary phase selection, provides self-validating experimental protocols, and grounds all methodologies in current regulatory standards[1].
The Analytical Dilemma: Zwitterionic Polarity
4-(piperazin-1-yl)benzoic acid dihydrochloride is a highly polar building block featuring a carboxylic acid moiety (pKa ~4.2) and a secondary amine on the piperazine ring (pKa ~9.0). As a dihydrochloride salt, its dissolution in aqueous media significantly lowers the local pH unless heavily buffered.
The Causality of RP-HPLC Failure:
Under standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is neutral, but the secondary amine is fully protonated. This renders the molecule extremely hydrophilic, causing it to elute in the void volume (k' < 1) on traditional alkyl-bonded (C18) phases. Furthermore, the positively charged piperazine ring acts as a strong cation, interacting via ion-exchange with unshielded, negatively charged residual silanols on the silica matrix. This secondary interaction is the primary cause of severe peak tailing and poor recovery[2].
To solve this, we must shift the retention mechanism from hydrophobic partitioning to hydrophilic interaction liquid chromatography (HILIC).
Mechanistic comparison of stationary phase interactions with zwitterionic analytes.
Stationary Phase Comparison: Finding the Champion
To establish the optimal method, we evaluated three distinct stationary phase chemistries under their respective ideal conditions.
Alternative A: Traditional C18 (1.7 µm). Relies purely on hydrophobic partitioning.
Alternative B: Polar-Embedded C18 (Amide-shielded, 1.7 µm). Incorporates an embedded polar group to shield residual silanols and enhance retention of polar basic compounds.
The Champion: Zwitterionic HILIC (Z-HILIC, 1.7 µm). Utilizes a sulfobetaine ligand, providing a 1:1 ratio of positive (quaternary ammonium) and negative (sulfonate) charges. This facilitates hydrophilic partitioning into a water-enriched layer on the stationary phase while offering weak, balanced electrostatic interactions that prevent irreversible binding[3][4].
A method is only as trustworthy as its built-in controls. The following step-by-step protocol includes an integrated System Suitability Test (SST) to ensure the system is self-validating before any sample analysis occurs.
Reagent & Mobile Phase Preparation
Causality Check: In HILIC, the buffer provides counter-ions that shield the stationary phase's distal charges, preventing irreversible ion-exchange. We use 10 mM Ammonium Formate at pH 3.0 to ensure the analyte's carboxylic acid is partially protonated while maintaining high ionic strength[3].
Buffer Stock (100 mM): Dissolve 6.31 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm membrane.
Mobile Phase A (Weak Solvent in HILIC): Mix 950 mL Acetonitrile with 50 mL of the 100 mM Buffer Stock. (Final concentration: 5 mM).
Mobile Phase B (Strong Solvent in HILIC): Mix 500 mL Acetonitrile with 500 mL of the 100 mM Buffer Stock. (Final concentration: 50 mM).
Standard Preparation
Causality Check: Injecting a highly aqueous sample into a HILIC column disrupts the stationary water layer, causing peak splitting. The sample diluent must closely match Mobile Phase A.
Accurately weigh 10.0 mg of 4-(piperazin-1-yl)benzoic acid dihydrochloride reference standard.
Dissolve in 2.0 mL of LC-MS grade water (to break the crystal lattice of the salt).
Dilute to 10.0 mL with Acetonitrile.
Further dilute 1.0 mL of this stock with 9.0 mL of Diluent (80:20 Acetonitrile:Water) to yield a final working concentration of 0.1 mg/mL.
Instrument Conditions & System Suitability (SST)
Column: Z-HILIC (e.g., BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.
Flow Rate: 0.4 mL/min.
Column Temperature: 30°C.
Injection Volume: 2.0 µL.
Detection: UV at 254 nm.
Gradient: Isocratic hold at 80% A / 20% B for 8 minutes.
Self-Validation Check (SST Criteria):
Before analyzing unknown samples, inject the working standard 5 times. The run is only valid if:
Retention factor (k') ≥ 3.0.
Tailing factor (As) ≤ 1.5.
%RSD of peak area ≤ 2.0%.
ICH Q2(R2) Method Validation
Following the successful establishment of the Z-HILIC method, a full validation was executed in accordance with the ICH Q2(R2) lifecycle guidelines[1][5].
Analytical procedure validation workflow based on ICH Q2(R2) lifecycle guidelines.
Validation Results Summary
The method was evaluated across the core pillars of the ICH Q2(R2) framework. The zwitterionic partitioning mechanism proved highly stable, yielding exceptional precision and linearity.
Validation Parameter
ICH Q2(R2) Target Criteria
Experimental Result (Z-HILIC)
Status
Specificity
No interference at retention time
Blank showed 0% interference
Pass
Linearity (Range)
R² ≥ 0.999 (10% to 150% of nominal)
R² = 0.9998, y-intercept < 2%
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
99.4% – 100.8%
Pass
Repeatability
%RSD ≤ 2.0% (n=6 injections)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD ≤ 2.0% (Different day/analyst)
%RSD = 0.82%
Pass
Robustness
Stable under deliberate variations
Passed (±2°C Temp, ±0.1 pH)
Pass
Conclusion
Attempting to analyze 4-(piperazin-1-yl)benzoic acid dihydrochloride using traditional reversed-phase chromatography results in systemic failures due to hydrophobic repulsion and unmitigated silanol interactions. By transitioning to a Zwitterionic HILIC (Z-HILIC) stationary phase and utilizing a highly controlled ammonium formate buffer system, analysts can leverage the compound's inherent polarity to achieve superior retention, peak shape, and resolution. The resulting method is fully self-validating and easily meets all stringent ICH Q2(R2) regulatory criteria.
References
ICH guideline Q2(R2) on validation of analytical procedures
European Medicines Agency (EMA)[Link][1]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
European Medicines Agency (EMA)[Link][5]
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength
Chromatography Today[Link][3]
Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles
National Institutes of Health (NIH) / PMC[Link][4]
HPLC Analysis of Very Polar Compounds in Bioanalysis
LCGC International / Chromatography Online[Link][2]
Comparative Synthetic Guide: Optimizing the Production of 4-(Piperazin-1-yl)benzoic Acid
Executive Summary & Strategic Context 4-(Piperazin-1-yl)benzoic acid is a critical bifunctional building block used in the synthesis of CDK inhibitors (e.g., Abemaciclib analogs), antifungals, and various GPCR ligands. I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
4-(Piperazin-1-yl)benzoic acid is a critical bifunctional building block used in the synthesis of CDK inhibitors (e.g., Abemaciclib analogs), antifungals, and various GPCR ligands. Its structure—a zwitterionic aryl amino acid—presents specific processing challenges:
Regioselectivity: Preventing the formation of N,N'-bis(aryl)piperazine impurities.
Electronic Deactivation: The carboxylic acid moiety, under basic conditions, forms a carboxylate (
), which is electron-donating and deactivates the ring toward Nucleophilic Aromatic Substitution ().
Purification: The product's high polarity and zwitterionic nature make standard silica chromatography inefficient and expensive on a scale.
This guide compares three distinct synthetic routes, prioritizing scalability, impurity control, and operational simplicity.
Route Analysis: Technical Deep Dive
Method A: The Activated
Route (via 4-Fluorobenzonitrile)
Best For: Large-scale manufacturing, metal-free requirements, and cost reduction.
Mechanism: This route circumvents the electronic deactivation of the carboxylate by using a nitrile precursor. The cyano group (-CN) is a strong electron-withdrawing group (EWG), significantly activating the para-fluorine toward nucleophilic attack by piperazine.
Protocol Logic:
Substitution: 4-Fluorobenzonitrile + Piperazine
4-(Piperazin-1-yl)benzonitrile.
Hydrolysis: Nitrile
Carboxylic Acid.
Expert Insight: Use a large excess of piperazine (3-5 equiv.) during the substitution step. This acts as both the base and the nucleophile, and statistically eliminates the formation of the bis-aryl impurity. Excess piperazine is easily recovered via distillation or aqueous wash due to its high water solubility.
Method B: Pd-Catalyzed Buchwald-Hartwig Amination
Best For: Late-stage functionalization, unactivated substrates (Aryl Bromides/Chlorides), and library synthesis.
Mechanism: Palladium-catalyzed cross-coupling allows for the use of less expensive 4-bromobenzoic acid esters.
Protocol Logic:
Protection: Use tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) to prevent catalyst poisoning and ensure mono-arylation.
Global Deprotection: Simultaneous hydrolysis of the ester and removal of the Boc group under acidic conditions.
Expert Insight: Avoid using free carboxylic acids in Buchwald couplings; the acidic proton can protonate the reactive Pd-amido intermediate or interfere with the base. Always protect as an ester first.
Method C: Direct
on 4-Fluorobenzoic Acid
Best For: Quick, one-step lab-scale synthesis where yield is secondary to speed.
Mechanism: Direct displacement of fluorine on the free acid.
Challenges: As noted in crystallographic studies (Source 1), this reaction requires high temperatures (
C) and polar aprotic solvents (DMSO/DMF) because the formed carboxylate salt deactivates the ring.
Expert Insight: While "shorter," this route often suffers from incomplete conversion and difficult workup due to the high boiling point solvents required to drive the sluggish reaction.
Comparative Performance Data
Metric
Method A: Nitrile
Method B: Buchwald (Pd)
Method C: Direct Acid
Overall Yield
85 - 92%
75 - 85%
60 - 70%
Raw Material Cost
Low (Fluorobenzonitrile is cheap)
High (Pd catalyst, Ligands)
Low
Green Chemistry
High (Metal-free, aqueous workup)
Low (Heavy metal waste, organic solvents)
Medium (High energy/solvent use)
Impurity Profile
Main impurity: Hydrolysis byproducts
Main impurity: Pd residues, Ligand oxides
Main impurity: Unreacted SM
Scalability
Excellent (Kg to Ton)
Good (requires Pd scavenging)
Poor (Solvent removal issues)
Detailed Experimental Protocol
Selected Route: Method A (Nitrile
with Hydrolysis)
Rationale: This protocol offers the highest robustness for scale-up, avoiding heavy metals and chromatography.
Step 1: Nucleophilic Substitution
Setup: Charge a 3-neck round bottom flask with 4-fluorobenzonitrile (1.0 equiv) and piperazine (4.0 equiv).
Solvent: Add DMSO (3 vol) or operate neat if temperature permits (Piperazine mp: 106°C).
Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 5% MeOH in DCM).
Checkpoint: Disappearance of nitrile starting material.
Setup: Suspend the intermediate nitrile in 6M HCl (5 vol).
Reaction: Reflux (approx. 100-110°C) for 12 hours.
Mechanism:[6][7][8][9][10][11][12][13] The nitrile hydrolyzes first to the amide, then to the acid. The Boc group (if used in variants) would also cleave here, but here we use naked piperazine, so we just form the hydrochloride salt.
Isolation (The Isoelectric Point Trick):
Cool the solution to 0–5°C.
Slowly adjust pH to 5.5–6.0 (the isoelectric point of the zwitterion) using 50% NaOH solution.
Critical Observation: The solution will thicken as the zwitterionic product precipitates out of the aqueous phase.
Handling the pH is the single most critical step in isolating this molecule.
Caption: Workflow for isoelectric precipitation to isolate the zwitterionic product.
References
Faizi, M. S., Ahmad, M., & Golenya, I. A. (2016).[2] Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. IUCrData, 1, x161476. Link
Menon, S., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Current Organic Synthesis, 15(2). Link
Patent CN103382191B. (2015). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[13] (Cited for industrial scale-up methodologies of piperazine-benzoic acid derivatives).[3] Link
Organic Chemistry Portal. Buchwald-Hartwig Amination: General Procedures and Mechanism. Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 5339485, 4-(1-Piperazinyl)benzoic acid. Link
A Senior Application Scientist's Guide to Amide Coupling: Comparing the Efficacy of Reagents for 4-(piperazin-1-yl)benzoic acid
For professionals in drug development and organic synthesis, the formation of the amide bond is a reaction of paramount importance, underpinning the structure of countless active pharmaceutical ingredients (APIs). The sp...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in drug development and organic synthesis, the formation of the amide bond is a reaction of paramount importance, underpinning the structure of countless active pharmaceutical ingredients (APIs). The specific substrate, 4-(piperazin-1-yl)benzoic acid, is a key building block in modern medicine, notably as a precursor to the groundbreaking drug Imatinib.[1] However, its bifunctional nature—possessing both a carboxylic acid and a secondary amine within the piperazine moiety—presents unique challenges that demand a careful and informed selection of coupling reagents.
This guide provides an in-depth comparison of common coupling reagents for the acylation of amines with 4-(piperazin-1-yl)benzoic acid. We will move beyond a simple listing of options to explore the mechanistic nuances, practical considerations, and expected outcomes, empowering you to select the optimal conditions for your synthetic goals.
The Synthetic Challenge: Navigating the Reactivity of a Bifunctional Substrate
The structure of 4-(piperazin-1-yl)benzoic acid introduces two primary challenges. First, the secondary amine on the piperazine ring is nucleophilic and can potentially react with an activated carboxylic acid intermediate. This can lead to undesired self-condensation or oligomerization, complicating purification and reducing the yield of the target amide. Second, while the piperazine group is electron-donating, which can affect the acidity of the carboxyl group, the primary concern remains controlling the selectivity between the desired intermolecular coupling with a target amine and the potential for intramolecular or intermolecular side reactions involving the piperazine nitrogen.
The choice of coupling reagent and reaction conditions is therefore critical to steer the reaction toward the desired product efficiently and cleanly.
An Arsenal of Reagents: Mechanisms of Action
Amide coupling reactions universally proceed by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[2] The key difference between coupling reagents lies in the nature of this activated intermediate and the efficiency with which it is formed and consumed. We will examine four workhorse reagent systems: HATU, HBTU, EDC/HOBt, and T3P.
HATU is a third-generation uronium/aminium salt-type reagent prized for its high efficiency, rapid kinetics, and ability to suppress racemization.[3][4] Its efficacy stems from the formation of a highly reactive OAt-active ester. The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[5]
The mechanism involves the initial formation of a carboxylate anion, which attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt.[6] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly forms the key OAt-active ester. This intermediate is exceptionally reactive towards the amine, a reactivity enhanced by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[7]
Caption: HATU activation cascade forming a highly reactive OAt-active ester.
HBTU is a close relative of HATU and one of the most widely used coupling reagents.[8] While structurally similar, it is based on 1-hydroxybenzotriazole (HOBt) instead of HOAt. Crystallographic studies have shown HBTU exists as a guanidinium N-oxide rather than a uronium salt.[8] Its mechanism is analogous to HATU's, proceeding through the formation of an HOBt-active ester, which is subsequently attacked by the amine.[9]
Caption: HBTU mechanism proceeding via an OBt-active ester intermediate.
This classic combination represents the carbodiimide class of reagents.[10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction.[12] The role of HOBt is crucial; it acts as an acyl transfer agent, trapping the O-acylisourea to form an HOBt-active ester.[13][14] This ester is more stable than the O-acylisourea but still highly reactive towards the amine, effectively minimizing side reactions and racemization.[11][15]
Caption: EDC/HOBt mechanism showing HOBt trapping the O-acylisourea.
T3P (Propanephosphonic Acid Anhydride)
T3P is a cyclic phosphonic acid anhydride that functions as a powerful dehydrating agent.[16] It activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride intermediate.[17] This highly activated species is then readily attacked by the amine to form the amide bond. A key advantage of T3P is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification significantly.[18][19] The reaction typically requires a base to first deprotonate the carboxylic acid.[17]
Caption: T3P mechanism involving a mixed anhydride intermediate.
Head-to-Head Comparison: Performance and Practicality
The optimal reagent is dictated by a balance of reactivity, cost, potential for side reactions, and ease of purification.[20]
Very easy. Byproducts are water-soluble and easily removed by aqueous extraction.[16][17]
Moderate
Excellent for process chemistry due to simple, non-chromatographic workup. Low toxicity.[18][19]
Experimental Protocols
The following protocols provide a standardized workflow for coupling 4-(piperazin-1-yl)benzoic acid with a model primary amine (e.g., benzylamine).
Caption: General experimental workflow for amide coupling reactions.
Protocol 1: Coupling using HATU
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes.
Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture.
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[3]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using EDC/HOBt
Reactant Preparation: In a round-bottom flask, dissolve 4-(piperazin-1-yl)benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in DMF or DCM.
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[10]
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove the water-soluble urea byproduct (EDU).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Coupling using T3P
Reactant Preparation: In a round-bottom flask, dissolve 4-(piperazin-1-yl)benzoic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as ethyl acetate or THF.
Reaction Initiation: Add pyridine (2.0-3.0 eq) to the solution. Add T3P (1.2 eq, often supplied as a 50% solution in ethyl acetate) dropwise to the stirred mixture, maintaining the temperature below 30 °C.
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
Work-up: Quench the reaction by adding water or 1M HCl. Separate the layers. The water-soluble phosphonic acid byproducts will partition into the aqueous phase.[16][18]
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often of high purity but can be further purified by chromatography if necessary.
Conclusion and Recommendations
The selection of a coupling reagent for 4-(piperazin-1-yl)benzoic acid requires a strategic assessment of project goals.
For Maximum Reactivity and Difficult Couplings: When dealing with sterically hindered or poorly nucleophilic amines, HATU is the reagent of choice.[4] Its high cost is justified by its superior performance, rapid reaction times, and high yields, making it ideal for discovery chemistry where material is precious.
For Scalability and Process Chemistry:T3P stands out as the superior option for large-scale synthesis.[18] Its primary advantage is the remarkably simple workup procedure, which avoids the need for chromatography by leveraging the water solubility of its byproducts.[19] This significantly improves process efficiency and reduces solvent waste.
For Cost-Effective, Routine Synthesis: The EDC/HOBt system remains a viable, low-cost option for routine applications where the amine is reasonably nucleophilic and purification challenges are manageable.[20]
For a Reliable General-Purpose Reagent:HBTU offers a robust and reliable performance that is a slight step down from HATU in reactivity but at a more moderate cost, making it an excellent all-around choice for many laboratory applications.[21]
By understanding the mechanistic underpinnings and practical trade-offs of each reagent, researchers can confidently navigate the challenges posed by bifunctional substrates like 4-(piperazin-1-yl)benzoic acid, ensuring efficient, clean, and successful amide bond formation.
structure-activity relationship (SAR) studies of 4-(piperazin-1-yl)benzoic acid derivatives
Structure-Activity Relationship (SAR) Studies of 4-(Piperazin-1-yl)benzoic Acid Derivatives: A Comparative Guide to BH3 Mimetics As a Senior Application Scientist in oncology drug discovery, I frequently encounter chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) Studies of 4-(Piperazin-1-yl)benzoic Acid Derivatives: A Comparative Guide to BH3 Mimetics
As a Senior Application Scientist in oncology drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for entire classes of therapeutics. The 4-(piperazin-1-yl)benzoic acid moiety is one such privileged scaffold. It is the critical structural anchor for some of the most potent inhibitors of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein family, including the clinical candidates ABT-737 and Navitoclax (ABT-263)[1][2].
This guide provides an objective, data-driven comparison of 4-(piperazin-1-yl)benzoic acid derivatives, detailing the causality behind their structure-activity relationships (SAR) and providing the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: Targeting the Bcl-2 Hydrophobic Groove
The Bcl-2 family of proteins (Bcl-2, Bcl-xL, Bcl-w) promotes tumor cell survival by sequestering pro-apoptotic proteins like Bax and Bak[3]. To induce apoptosis in resistant cancer cells, small molecules must mimic the α-helical BH3 domain of pro-apoptotic proteins, competitively binding to the deep hydrophobic groove of Bcl-2/Bcl-xL[4].
The 4-(piperazin-1-yl)benzoic acid scaffold is uniquely suited for this task due to two critical features:
The Piperazine Ring (N4 Position): Acts as a rigid vector, directing bulky, hydrophobic substituents deep into the P4 hydrophobic pocket of the Bcl-2/Bcl-xL binding groove[1].
The Benzoic Acid Core: Provides a rigid aromatic spacer and a carboxylate functional group. In advanced derivatives, this carboxylic acid is converted into an acylsulfonamide bioisostere, which mimics the critical electrostatic interactions of the Asp/Glu residues found in native BH3 peptides while vastly improving cellular permeability[5].
Diagram 1: Apoptotic signaling pathway demonstrating the mechanistic intervention of BH3 mimetics.
SAR Comparative Analysis
To understand the evolution of this scaffold, we must compare the binding affinities (
) and cellular efficacies () of various derivatives. The data below illustrates how specific functionalization of the 4-(piperazin-1-yl)benzoic acid core drives potency.
Data Presentation: Comparative SAR Table
Compound Derivative
N4-Piperazine Substitution
Benzoic Acid Modification
Bcl-2 (nM)
Bcl-xL (nM)
H146 Cell (nM)
Derivative A (Core Scaffold)
-H (Unsubstituted)
Free Carboxylic Acid
> 10,000
> 10,000
> 50,000
Derivative B
-CH3 (Methyl)
Free Carboxylic Acid
~ 5,200
~ 4,800
> 50,000
Derivative C
4'-chlorobiphenyl-2-ylmethyl
Free Carboxylic Acid
~ 450
~ 380
> 10,000
ABT-737
4'-chlorobiphenyl-2-ylmethyl
Acylsulfonamide + Tail
≤ 1.0
≤ 1.0
~ 50
Data synthesized from established FP assay and cell viability literature for Bcl-2 inhibitors[1][3][5].
Analytical Insights:
The P4 Pocket Dependency: Moving from Derivative A to C, the addition of the bulky 4'-chlorobiphenyl-2-ylmethyl group drastically improves binding affinity. This proves that the N4-piperazine position is the primary driver for anchoring the molecule into the Bcl-xL/Bcl-2 hydrophobic cleft[1].
The Permeability Bottleneck: While Derivative C shows moderate biochemical binding, it fails to induce apoptosis in H146 Small Cell Lung Cancer (SCLC) cells. Converting the free carboxylic acid to an acylsulfonamide (as seen in ABT-737) mitigates the negative charge at physiological pH, restoring cell permeability and driving the
Diagram 2: Logical SAR mapping of the 4-(piperazin-1-yl)benzoic acid scaffold.
Experimental Methodologies
To ensure scientific integrity, the data presented above must be generated through self-validating experimental systems. Below are the definitive protocols for evaluating 4-(piperazin-1-yl)benzoic acid derivatives.
Protocol 1: Fluorescence Polarization (FP) Assay for
Determination
Causality: Protein-protein interactions (PPIs) cannot be measured by standard enzymatic turnover assays. The FP assay measures the rotational correlation time of a fluorophore. When a small fluorescent peptide (FAM-Bad) is bound to the massive Bcl-2 protein, it rotates slowly, yielding high polarization. When a successful derivative displaces the peptide, the free peptide rotates rapidly, dropping the polarization signal[4].
Step-by-Step Workflow:
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, and 0.05% bovine serum albumin (BSA) to prevent non-specific plastic binding.
Tracer & Protein Optimization: Dilute recombinant human Bcl-2 or Bcl-xL protein to a final concentration of 20 nM. Add 5-carboxyfluorescein (FAM)-labeled Bad peptide (e.g., FAM-NLWAAQRYGRELRRMSDEFEGSFKGL) to a final concentration of 5 nM[4].
Compound Titration: Serially dilute the 4-(piperazin-1-yl)benzoic acid derivatives in DMSO. Add 1 µL of compound to 99 µL of the protein/peptide master mix in a 96-well black opaque microplate. Ensure final DMSO concentration does not exceed 1% to prevent protein denaturation.
Incubation & Reading: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., Tecan Spark) using excitation at 485 nm and emission at 535 nm.
Validation Check: The assay is self-validating if the positive control (unlabeled Bad peptide) successfully outcompetes the FAM-Bad peptide, yielding a baseline polarization equivalent to free tracer. Calculate
using the Wang equation for competitive binding.
Protocol 2: Cell Viability Assay in H146 SCLC Cells
Causality: Biochemical binding does not guarantee cellular efficacy due to membrane barriers and intracellular protein binding. H146 Small Cell Lung Cancer cells are heavily dependent on Bcl-2/Bcl-xL for survival, making them the gold-standard phenotypic model for these derivatives[5][6].
Step-by-Step Workflow:
Cell Seeding: Culture H146 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 10,000 cells/well in a 96-well white-walled plate.
Compound Treatment: 24 hours post-seeding, treat cells with a 10-point serial dilution of the derivatives (from 10 µM down to 0.5 nM).
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator.
Viability Measurement: Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).
Analysis: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the
using a 4-parameter logistic non-linear regression model.
Diagram 3: Experimental workflow for validating 4-(piperazin-1-yl)benzoic acid derivatives.
Future Directions: From Inhibitors to PROTACs
While the 4-(piperazin-1-yl)benzoic acid scaffold successfully yielded ABT-737 and Navitoclax, the latter suffers from dose-limiting thrombocytopenia because platelets rely heavily on Bcl-xL for survival[2]. Recently, researchers have utilized this exact scaffold to develop Proteolysis Targeting Chimeras (PROTACs), such as DT2216. By linking the 4-(piperazin-1-yl)benzoic acid derivative to a von Hippel-Lindau (VHL) E3 ligase recruiter, DT2216 selectively degrades Bcl-xL in tumor cells while sparing platelets (which poorly express VHL), showcasing the enduring versatility of this chemical starting point[2].
References
Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC - NIH. Source: nih.gov.
Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC. Source: nih.gov.
A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Source: ascentagepharma.com.
ABT-737 Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells | PLOS One - Research journals. Source: plos.org.
Identification of novel small molecule Beclin 1 mimetics activating autophagy. Source: semanticscholar.org.
Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Source: nih.gov.
A Comparative Guide to the Pharmacokinetic Properties of Kinase Inhibitors Incorporating the 4-(Piperazin-1-yl)benzoic Acid Moiety
Introduction In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as "privileged structures" due to their ability to confer favorable physicochemical and pharmacokinetic propertie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as "privileged structures" due to their ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. The piperazine ring is one such scaffold, prized for its capacity to improve aqueous solubility, bioavailability, and metabolic stability, while providing a versatile linker for engaging with biological targets.[1][2][3] When coupled with a benzoic acid group, forming the 4-(piperazin-1-yl)benzoic acid moiety, it creates a pharmacophore frequently employed in the design of orally administered drugs, most notably in the class of tyrosine kinase inhibitors (TKIs).[4][5]
This guide offers a comparative analysis of the pharmacokinetic profiles of several prominent TKIs whose architecture is built around this core piperazine-linker concept. We will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of Imatinib, Dasatinib, Nilotinib, and Pazopanib. By examining the nuances in their pharmacokinetic behaviors, this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle structural modifications to a common scaffold can lead to significant differences in a drug's disposition in the body, ultimately influencing its efficacy and safety profile.
The Role of the 4-(Piperazin-1-yl)benzoic Acid Scaffold
The prevalence of the piperazine ring in FDA-approved drugs is a testament to its utility.[1] Its two nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing interactions with molecular targets and improving water solubility.[5] This inherent polarity is crucial for oral drug design, as it helps to balance the lipophilicity required for membrane permeation with the solubility needed for dissolution in the gastrointestinal tract. The 4-(piperazin-1-yl)benzoic acid moiety specifically positions the basic piperazine ring, which is often protonated at physiological pH, to improve the ADME characteristics of the parent molecule.[3]
Figure 1: Core structure of 4-(piperazin-1-yl)benzoic acid.
Comparative Pharmacokinetic Profiles
While sharing a common structural theme, Imatinib, Dasatinib, Nilotinib, and Pazopanib exhibit distinct pharmacokinetic profiles. These differences arise from variations in other parts of the molecule that influence properties like solubility, permeability, and susceptibility to metabolic enzymes.
Absorption
The oral absorption of these TKIs varies significantly. Imatinib stands out with an excellent absolute bioavailability of 98%, which is not significantly affected by food.[6][7][8] This near-complete absorption simplifies dosing and leads to predictable plasma concentrations.[6] In contrast, Nilotinib's bioavailability is approximately 30%, and it is notably increased when taken with food, particularly a high-fat meal, which can boost absorption by up to 82%.[8][9][10] Consequently, Nilotinib must be taken in a fasted state to avoid unpredictable and potentially toxic exposures.[8]
Dasatinib is rapidly absorbed, but its absolute bioavailability is low, estimated to be around 14%.[11][12] Unlike many other TKIs, its absorption is not significantly affected by food.[11] Pazopanib's pharmacokinetics are particularly complex, characterized by low, pH-dependent solubility and non-linear, time-dependent bioavailability.[13][14] Food, especially high-fat meals, can double its absorption, while agents that increase gastric pH, like proton pump inhibitors (PPIs), can drastically reduce its exposure.[13][15]
Distribution
All four drugs are highly bound to plasma proteins, primarily albumin and alpha1-acid glycoprotein, with binding percentages typically exceeding 95%.[6][12] This extensive protein binding results in a low fraction of unbound, pharmacologically active drug in circulation and generally contributes to a large volume of distribution.
Metabolism
A critical point of convergence for these drugs is their primary route of metabolism. All are predominantly metabolized by the cytochrome P450 (CYP) 3A4 enzyme in the liver.[6][9][11][14] This shared metabolic pathway is the primary reason for a high potential for drug-drug interactions (DDIs).[16] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase TKI plasma concentrations, raising the risk of toxicity, while co-administration with strong CYP3A4 inducers (e.g., rifampicin) can decrease TKI levels, potentially leading to a loss of efficacy.[9][13][16]
Imatinib: Metabolized mainly by CYP3A4 to an active metabolite, CGP 74588, which shows similar pharmacological activity to the parent drug.[6][7][17]
Dasatinib: Primarily metabolized by CYP3A4, but also by FMO-3. It has several circulating metabolites, though their contribution to its overall activity is considered minimal.[18][19][20]
Nilotinib: Its metabolism is almost exclusively via CYP3A4. Its metabolites do not contribute to its pharmacological effect.[9][21]
Pazopanib: Extensively metabolized, with CYP3A4 being the major enzyme involved.[14]
Figure 2: Generalized metabolic pathway via CYP3A4 for TKIs.
Excretion
The elimination of these drugs is predominantly through the feces via biliary excretion of metabolites.[6][11] Imatinib has a terminal elimination half-life of about 18 hours, which supports once-daily dosing.[6][7] Dasatinib has a much shorter half-life of 3-5 hours.[11][19] Nilotinib's half-life is approximately 17 hours.[21] Pazopanib also has a relatively long half-life, but its complex pharmacokinetics can lead to significant inter-patient variability.[13]
Experimental Protocol: Quantification of a TKI in Human Plasma via LC-MS/MS
To ensure the trustworthiness and reproducibility of pharmacokinetic data, a robust and validated bioanalytical method is essential. The following protocol outlines a standard approach for quantifying a TKI, such as Imatinib, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.
Causality Behind Experimental Choices:
Protein Precipitation: Chosen for its speed and efficiency in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column. Acetonitrile is a common and effective solvent for this purpose.
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Imatinib-d8) is used to correct for variability during sample preparation and instrument analysis, ensuring accuracy and precision.
LC-MS/MS: This technique is selected for its superior sensitivity and selectivity. It can accurately measure very low concentrations of the drug in a complex biological matrix like plasma.
Multiple Reaction Monitoring (MRM): This is a highly specific MS/MS scan mode that monitors a specific precursor-to-product ion transition for the analyte and the IS, minimizing interference from other compounds and enhancing quantification accuracy.
Step-by-Step Methodology
Sample Collection and Preparation:
Collect whole blood from subjects into tubes containing K2EDTA as an anticoagulant at predetermined time points post-dose.
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
Preparation of Standards and Quality Controls (QCs):
Prepare a stock solution of the TKI and its stable isotope-labeled internal standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol).
Create a series of calibration standards by spiking blank human plasma with known concentrations of the TKI stock solution (e.g., ranging from 1 to 5000 ng/mL).
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Extraction (Protein Precipitation):
Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the IS working solution.
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean autosampler vial for analysis.
LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Run a suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
Flow Rate: 0.4 mL/min.
Injection Volume: 10 µL.
Mass Spectrometry (MS/MS):
Ionization: Electrospray Ionization (ESI) in positive mode.
Scan Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Monitor a specific precursor ion → product ion transition for the TKI and its IS (e.g., for Imatinib: m/z 494.3 → 394.2; for Imatinib-d8: m/z 502.3 → 402.2).
Data Analysis:
Integrate the peak areas for the analyte and the IS.
Calculate the peak area ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Determine the concentration of the TKI in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Figure 3: Bioanalytical workflow for TKI quantification in plasma.
Conclusion
The 4-(piperazin-1-yl)benzoic acid moiety and its close analogs are clearly effective scaffolds for designing orally available kinase inhibitors. However, as demonstrated by the comparative analysis of Imatinib, Dasatinib, Nilotinib, and Pazopanib, this core structure does not guarantee a uniform pharmacokinetic profile. The overall molecular properties dictate critical parameters such as bioavailability, the impact of food and gastric pH, and elimination half-life.
For drug development professionals, these comparisons underscore the importance of early and thorough ADME profiling. While Imatinib represents a near-ideal pharmacokinetic profile with high bioavailability and minimal food effect, the other agents highlight common challenges in oral drug development, such as poor solubility (Pazopanib) and significant food-drug interactions (Nilotinib). Understanding these nuances is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ultimately developing safer and more effective therapies.
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Lievre, M., & Iliadis, A. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 59(9), 1095–1114.
Giles, F. J., Yin, O. Q., Sallas, W., le Coutre, P., Woodman, R. C., & Ottmann, O. G. (2018). Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 57(11), 1353–1366.
Verheijen, R. B., Bins, S., & Mathijssen, R. H. J. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 843–853.
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Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5824. [Link]
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Singh, H., & Kumar, K. (2022). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, 19(6), e202200109. [Link]
Cativiela, C., & Ordóñez, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]
García-Alfonso, P., & Garcia-Gutierrez, V. (2015). Comparative Pharmacology of Tyrosine Kinase Inhibitors for the Treatment of Chronic Myeloid Leukemia. Graphy Publications. [Link]
Custodio, J., et al. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 17(13), 3456. [Link]
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(5), 623-628. [Link]
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Melesina, J., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0134556. [Link]
Melesina, J., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0134556. [Link]
Schellekens, H., & Stegmann, J. U. (2014). Tyrosine kinase inhibitors becoming generic drugs – risks and chances from a regulatory perspective. GaBI Journal, 3(1), 29-35. [Link]
Faquih, T., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
Puszkiel, A., et al. (2019). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. Future Oncology, 15(23), 2787-2804. [Link]
The Strategic Advantage of 4-(Piperazin-1-yl)benzoic Acid-Based Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of it...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While the warhead and E3 ligase ligand dictate target engagement, the linker connecting them is far from a passive spacer. Its composition governs the formation of a productive ternary complex, influences physicochemical properties, and ultimately defines the degrader's potency and drug-like characteristics. This guide provides an in-depth comparison of 4-(piperazin-1-yl)benzoic acid-based linkers against other common linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Rise of Rigid Linkers: Moving Beyond Flexibility
Early PROTAC design often relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility and ability to span a range of distances.[1][] However, the field is increasingly recognizing the limitations of excessive flexibility, which can introduce a significant entropic penalty to ternary complex formation and lead to undesirable pharmacokinetic properties.[3][4]
Rigid linkers, which incorporate structural elements like aromatic rings or heterocyclic systems, pre-organize the PROTAC into a more defined conformation.[5] This can lead to a more energetically favorable and stable ternary complex, provided the conformation is optimal for binding.[6] The 4-(piperazin-1-yl)benzoic acid moiety has emerged as a particularly effective building block for semi-rigid linkers, offering a balance of conformational constraint and improved physicochemical properties.
The core advantage of incorporating a piperazine ring lies in its ability to enhance aqueous solubility and cell permeability.[5][7] The basic nitrogen atoms of the piperazine can be protonated at physiological pH, which can improve solubility and aid in escaping endosomes.[3][8] This is a crucial feature for PROTACs, which are often large molecules that challenge traditional drug-likeness rules.[5]
Mechanism of Action: A Visual Guide
A PROTAC's function hinges on its ability to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is the crucial element that orchestrates this interaction.
Caption: The PROTAC mechanism of action, highlighting ternary complex formation.
Performance Benchmarking: 4-(Piperazin-1-yl)benzoic Acid in Action
The true measure of a linker's performance lies in the degradation efficiency and cellular activity of the resulting PROTAC. Here, we compare PROTACs featuring 4-(piperazin-1-yl)benzoic acid-based linkers with those containing other common linker types.
Case Study 1: Androgen Receptor (AR) Degraders
The androgen receptor is a key target in prostate cancer. The PROTAC ARD-2128, which incorporates a 4-(piperazin-1-yl)benzoic acid-based linker, has demonstrated exceptional potency and oral bioavailability.[8][9]
Data compiled from multiple sources.[10][11] Direct comparison should be made with caution due to variations in experimental conditions.
ARD-2128 demonstrates potent degradation of the androgen receptor at low nanomolar concentrations and significant anti-proliferative activity.[8][10] The rigid nature of its linker is believed to contribute to its high efficacy and favorable pharmacokinetic properties, leading to its oral bioavailability.[9]
Case Study 2: BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is an important target in oncology. Studies comparing different linker strategies for BRD4 degraders have highlighted the advantages of incorporating a piperazine moiety. In one notable example, replacing a triazole-only linker with a piperazine-PEG hybrid dramatically improved the PROTAC's solubility and cellular potency (DC₅₀), and resulted in a more predictable in vivo exposure-response relationship.[3]
These findings underscore the significant impact of the 4-(piperazin-1-yl)benzoic acid and related piperazine-containing linkers on the overall performance of PROTACs, often translating to improved cellular efficacy and better in vivo potential.
Experimental Protocols for Benchmarking PROTAC Performance
To objectively compare different PROTAC linkers, a series of standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This is the gold-standard method to quantify the reduction of a target protein following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Procedure:
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
SDS-PAGE and Western Blotting: Normalize protein amounts, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) and then to the vehicle-treated control. Plot the normalized values against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
Procedure:
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
Compound Addition: The test PROTAC is added to the donor wells.
Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor and donor wells over time.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a PROTAC to metabolism by liver enzymes.
Procedure:
Incubation: The test PROTAC is incubated with liver microsomes (from human or other species) in the presence of a NADPH regenerating system.
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
Analysis: The remaining concentration of the parent PROTAC at each time point is quantified by LC-MS/MS.
Half-life Calculation: The in vitro half-life (t₁/₂) is determined from the rate of disappearance of the PROTAC.
Synthesis of a 4-(Piperazin-1-yl)benzoic Acid-Based Linker
The synthesis of PROTACs incorporating a 4-(piperazin-1-yl)benzoic acid linker typically involves standard amide coupling reactions.
Caption: A general synthetic route for a PROTAC with a 4-(piperazin-1-yl)benzoic acid linker.
A common synthetic route involves the coupling of a Boc-protected 4-(piperazin-1-yl)benzoic acid with the amine-functionalized POI ligand. Following deprotection of the Boc group, the resulting free amine is then coupled with the carboxylic acid-functionalized E3 ligase ligand to yield the final PROTAC.
Conclusion: A Strategic Choice for Next-Generation Degraders
The rational design of PROTACs necessitates a careful consideration of the linker. The 4-(piperazin-1-yl)benzoic acid moiety and related piperazine-containing linkers offer a compelling strategic advantage over more traditional flexible linkers. By providing a degree of conformational rigidity and enhancing crucial physicochemical properties like solubility and permeability, these linkers can significantly improve a PROTAC's degradation potency and in vivo performance. As the field of targeted protein degradation continues to evolve, the adoption of such sophisticated linker strategies will be paramount in the development of novel and effective therapies for a wide range of diseases.
References
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4587.
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4. bioRxiv, 342835.
Marelli, C., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(15), 11087-11104.
Dong, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry, 243, 114751.
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101-114.
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
Gao, H., et al. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 64(17), 13034-13053.
Xiang, W., et al. (2021). Discovery of potent and orally bioavailable androgen receptor (AR) degraders for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 224, 113706.
Edmondson, S. D., et al. (2019). A review of the evolution of proteolysis-targeting chimeras (PROTACs): from early-stage technologies to clinical-phase compounds. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564.
Ciulli, A. (2019). The PROTAC paradigm in drug discovery. Biochemical Society Transactions, 47(6), 1777-1788.
An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103953.
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-33.
Gao, H., et al. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 64(17), 13034-13053.
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Piperazin-1-yl)benzoic acid dihydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Piperazin-1-yl)benzoic acid dihydrochloride (CAS: 106261-49-8). As a compound frequently utilized in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Piperazin-1-yl)benzoic acid dihydrochloride (CAS: 106261-49-8). As a compound frequently utilized in medicinal chemistry and pharmaceutical development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in authoritative safety data.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is essential. 4-(Piperazin-1-yl)benzoic acid dihydrochloride is not a benign substance; its hazard profile necessitates its classification as hazardous waste. The primary hazards, aggregated from multiple safety data sheets, are summarized below.[2]
Table 1: Hazard Profile of 4-(Piperazin-1-yl)benzoic acid dihydrochloride
This data underscores the necessity of treating this compound and any associated contaminated materials as hazardous. Ingestion, inhalation, and direct contact must be avoided through engineering controls and appropriate Personal Protective Equipment (PPE).
Core Principles of Chemical Waste Management
The disposal procedure is built upon three foundational principles of laboratory safety and regulatory compliance. Adherence to these principles is non-negotiable.
Consult Institutional Guidelines : Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office.[6] They will provide specific procedures, container types, and pickup schedules that are in accordance with local, state, and federal regulations.
Waste Segregation : Never mix different waste streams.[6] 4-(Piperazin-1-yl)benzoic acid dihydrochloride waste must be kept separate from other chemical wastes, particularly incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][7]
Waste Minimization : The most effective disposal strategy begins with generating less waste. Order only the quantities of the chemical needed for your experiments and, where feasible, reduce the scale of your reactions.[6]
Standard Operating Procedure (SOP) for Disposal
This section details the step-by-step methodology for collecting and preparing 4-(Piperazin-1-yl)benzoic acid dihydrochloride for final disposal.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Identify Waste : Clearly identify all waste streams containing the target compound. This includes:
Don Appropriate PPE : Given the hazard profile, the minimum required PPE includes:
Eye Protection : Chemical safety goggles or a face shield.[3]
Hand Protection : Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]
Respiratory Protection : If there is a risk of generating dust (e.g., during spill cleanup or large-scale transfers), a NIOSH-approved respirator is required.[3][5]
Phase 2: Waste Collection and Containment
Select a Compatible Container : Use only EHS-approved hazardous waste containers. The original product container is often a suitable choice for solid waste.[6][8] Ensure the container is clean, dry, and in good condition.
Collect Solid Waste : Carefully transfer unused solid 4-(Piperazin-1-yl)benzoic acid dihydrochloride and grossly contaminated items (e.g., weighing paper) into a designated solid hazardous waste container.
Collect Liquid Waste : Collect solutions containing the compound in a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.
Seal the Container : Keep the waste container tightly closed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Phase 3: Labeling and Storage
Label the Container Immediately : Proper labeling is a critical safety and compliance step. The label must be affixed to the container and include the following information:
The full chemical name: "4-(Piperazin-1-yl)benzoic acid dihydrochloride ".[6]
The approximate quantity or concentration of the waste.
The date the waste was first added to the container.
Store in a Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[6][7][8]
Phase 4: Final Disposal
Arrange for Pickup : Once the container is full or you have completed the project, submit a hazardous material pickup request to your institution's EHS department or licensed waste management contractor.[6][8]
Do Not Dispose via Standard Drains or Trash : Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[4][6][9] This is a direct violation of environmental regulations and poses a significant safety risk. The approved disposal method is typically through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Don PPE : Wear the appropriate PPE as described in Phase 1, including respiratory protection, as cleaning up a solid spill is likely to generate dust.
Contain the Spill : Prevent the spread of the material. For solid spills, you can often cover it with a plastic sheet.
A Comprehensive Guide to the Safe Handling and Disposal of 4-(Piperazin-1-yl)benzoic acid dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Triage: Understanding the Compound 4-(Piperazin-1-yl)benzoic acid dihydrochloride is a solid, often a powder, which presents primary h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage: Understanding the Compound
4-(Piperazin-1-yl)benzoic acid dihydrochloride is a solid, often a powder, which presents primary hazards through inhalation and direct contact.[1] The dihydrochloride salt suggests a potential for acidic properties in solution. The core structure contains a piperazine moiety, which can be a skin and respiratory sensitizer.[2]
Key Hazards:
Skin Irritation: May cause skin irritation upon contact.[1]
Eye Irritation: Can cause serious eye irritation.[1]
Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[3][4]
Sensitization: Piperazine compounds are known to be sensitizers, potentially causing allergic reactions upon repeated exposure.[2]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential.
The Lifecycle of Safe Handling: A Procedural Overview
This guide addresses the complete lifecycle of 4-(Piperazin-1-yl)benzoic acid dihydrochloride within the laboratory, from initial receipt to final disposal. Each stage necessitates specific PPE and handling protocols to minimize exposure risk.
Phase 1: Receiving and Storage
Objective: To safely receive the compound and store it in a manner that prevents accidental exposure or degradation.
Protocol:
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and consult your institution's Environmental Health and Safety (EHS) office.
Don Initial PPE: Before handling the primary container, at a minimum, wear safety glasses and nitrile gloves.
Label Verification: Confirm the label on the container matches the product ordered and that the hazard pictograms are clearly visible.
Designated Storage: Store the compound in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials, such as strong oxidizing agents.[4] The storage location should be clearly marked and accessible only to authorized personnel.
Inventory Management: Update your chemical inventory system with the compound's location, quantity, and date of receipt. This is a critical component of OSHA's chemical safety guidelines.[5][6]
Phase 2: Weighing and Aliquoting
Objective: To accurately weigh the powdered compound while preventing the generation and inhalation of airborne particles.
This phase presents the highest risk of aerosolization. Therefore, the most stringent PPE and engineering controls are required at this stage.
PPE Component
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a full-face shield.[1][7]
Protects against airborne particles and accidental splashes.
Provides a barrier against skin contact. Double-gloving is recommended.
Body Protection
A lab coat or chemical-resistant apron.
Protects clothing and underlying skin from contamination.
Respiratory Protection
A NIOSH-approved N95 or higher-rated respirator.[3]
Essential for preventing the inhalation of fine powders.
Experimental Protocol:
Engineering Controls: Conduct all weighing and aliquoting activities within a certified chemical fume hood or a powder containment hood to capture any generated dust.
Surface Preparation: Before starting, wipe down the work surface with a damp cloth to remove any pre-existing contaminants.
Don Full PPE: Put on all required PPE as outlined in the table above. Ensure the respirator has a proper seal.
Careful Handling: Use a spatula to gently transfer the powder. Avoid any actions that could create a dust cloud, such as dropping the powder from a height.
Immediate Sealing: Once the desired amount is weighed, securely cap the stock container and the receiving vessel immediately.
Decontamination: After weighing, decontaminate the spatula and the work surface with a suitable solvent (e.g., 70% ethanol) and wipe dry. Dispose of any contaminated wipes as hazardous waste.
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, followed by the lab coat, and finally, the eye and respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.[3]
Phase 3: In-Process Handling (Solution Preparation and Use)
Objective: To safely handle the compound when it is in a liquid solution, minimizing the risk of splashes and spills.
Once in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact remains.
PPE Component
Specification
Rationale
Eye/Face Protection
Safety glasses with side shields or goggles.
Protects against accidental splashes of the solution.
Prevents skin contact with the dissolved compound.
Body Protection
A lab coat.
Protects clothing and skin from splashes.
Experimental Protocol:
Work in a Ventilated Area: While the risk of inhalation is lower, it is still good practice to work in a well-ventilated area or a fume hood.
Controlled Addition: When dissolving the powder, add it slowly to the solvent to prevent splashing.
Avoid Contact: Use appropriate laboratory equipment (e.g., pipettes, stir bars) to handle the solution. Avoid direct contact with gloved hands where possible.
Container Labeling: Clearly label all vessels containing the solution with the compound name, concentration, and appropriate hazard warnings.
Phase 4: Spill Management
Objective: To safely and effectively clean up a spill of either the powdered compound or its solution.
A prepared response is critical for managing chemical spills.[3] Your laboratory should have a well-stocked chemical spill kit readily available.
Workflow for Spill Response
Caption: Workflow for handling a chemical spill.
Detailed Spill Cleanup Protocol:
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
Don PPE: Before attempting to clean the spill, don the appropriate PPE. For a solid spill, this includes a respirator.[4]
Solid Spill:
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
Carefully sweep the material into a dustpan and place it in a clearly labeled hazardous waste container.
Wipe the area with a damp cloth and dispose of the cloth in the hazardous waste container.
Liquid Spill:
Contain the spill using absorbent pads or dikes, working from the outside in.[9]
Once the liquid is absorbed, use tongs or forceps to place the absorbent material into a hazardous waste container.
Decontamination and Disposal:
Clean the spill area with soap and water.
All contaminated materials, including gloves and wipes, must be placed in a sealed and labeled hazardous waste bag or container.[10]
Contact your institution's EHS office for pickup of the hazardous waste.[11]
Phase 5: Disposal of Unused Material and Contaminated Waste
Objective: To dispose of all forms of waste containing 4-(Piperazin-1-yl)benzoic acid dihydrochloride in a safe and compliant manner.
All chemical waste must be handled in accordance with local, state, and federal regulations.[7] Never dispose of this compound down the drain or in the regular trash.[12]
Waste Segregation and Disposal Plan
Caption: Waste disposal workflow.
Disposal Protocol:
Waste Containers: Use separate, compatible, and clearly labeled containers for solid and liquid hazardous waste.[13] The containers must have a secure, tight-fitting lid.[11]
Labeling: As soon as waste is added, label the container with the words "HAZARDOUS WASTE" and the full chemical name: "4-(Piperazin-1-yl)benzoic acid dihydrochloride".[14]
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[15] This area should be under the control of laboratory personnel and away from general traffic.
Segregation: Ensure that the waste container is stored separately from incompatible waste streams, such as strong bases or oxidizers.[15]
EHS Pickup: When the container is full or has been in storage for the maximum allowable time per your institution's policy, arrange for its collection by your EHS department.[11]
By adhering to these comprehensive procedures, researchers can confidently and safely work with 4-(Piperazin-1-yl)benzoic acid dihydrochloride, ensuring the integrity of their research and the safety of their laboratory environment.
References
Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]
City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
California State University Monterey Bay. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
Occupational Safety and Health Administration. (2021, January 8). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
A-Lined Handling Systems, Inc. (2021, July 28). The Four Things to Know About OSHA Chemical Storage Requirements. Retrieved from [Link]
Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]
Superior Glove. (n.d.). Chemical Resistant Products. Retrieved from [Link]
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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